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  • Product: Bicyclo[3.1.0]hexan-3-amine

Core Science & Biosynthesis

Foundational

Synthesis of Bicyclo[3.1.0]hexan-3-amine from bicyclo[3.1.0]hexan-3-one

The following technical guide details the synthesis of bicyclo[3.1.0]hexan-3-amine from bicyclo[3.1.0]hexan-3-one . This guide is structured for research scientists and process chemists, focusing on stereochemical contro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of bicyclo[3.1.0]hexan-3-amine from bicyclo[3.1.0]hexan-3-one . This guide is structured for research scientists and process chemists, focusing on stereochemical control, mechanistic rationale, and scalable protocols.

Executive Summary & Scaffold Importance

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to rigidly constrain substituents in specific vectors. This conformational restriction is critical in the design of high-affinity ligands for targets such as metabotropic glutamate receptors (mGluR) (e.g., LY354740 , Eglumegad) and HIV capsid proteins (e.g., intermediates for Lenacapavir ).

Transforming the ketone functionality at the C3 position into a primary amine allows for the introduction of diversity vectors from the convex or concave face of the bicycle. This guide presents two primary methodologies for this transformation:

  • Direct Reductive Amination: A rapid, one-pot protocol suitable for library synthesis.

  • Oxime Reduction: A stepwise approach offering superior stereochemical control and scalability.

Stereochemical Analysis: The Convex/Concave Rule

The reactivity of the bicyclo[3.1.0]hexane system is governed by its unique "folded" geometry.

  • Convex Face (Exo): The "outer" face, opposite the cyclopropane methylene bridge (C6). This face is sterically accessible.

  • Concave Face (Endo): The "inner" face, shielded by the cyclopropane ring.

Nucleophilic Attack Rule: Small nucleophiles (like hydride agents) predominantly attack the carbonyl carbon from the less hindered convex (exo) face. This kinetic preference forces the resulting hydroxyl or amino group into the endo orientation (cis to the cyclopropane ring).

Visualization of Stereochemical Pathways

The following diagram illustrates the divergent pathways to cis (endo) and trans (exo) amine isomers.

BicyclohexaneSynthesis cluster_legend Stereochemical Outcome Ketone Bicyclo[3.1.0]hexan-3-one Imine Intermediate Imine Ketone->Imine NH4OAc Oxime Intermediate Oxime Ketone->Oxime NH2OH·HCl EndoAmine Endo-Amine (cis) (Major Kinetic Product) Imine->EndoAmine NaBH3CN (Hydride attack from Convex Face) Oxime->EndoAmine H2 / Pd/C ExoAmine Exo-Amine (trans) (Thermodynamic/Specific) Oxime->ExoAmine Na / EtOH (Thermodynamic Control) Convex Attack Convex Attack Endo Product Endo Product Convex Attack->Endo Product Concave Attack Concave Attack Exo Product Exo Product Concave Attack->Exo Product

Caption: Stereochemical divergence in the reduction of bicyclo[3.1.0]hexan-3-one derivatives. Hydride reagents typically favor convex attack yielding the endo-amine.

Experimental Protocols

Method A: Direct Reductive Amination (One-Pot)

Best for: Rapid analog generation; Kinetic control (Endo-selective). Mechanism: Formation of an iminium species followed by in situ reduction.[1][2]

Reagents
  • Substrate: Bicyclo[3.1.0]hexan-3-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (0.7–1.0 equiv)
    
  • Solvent: Methanol (anhydrous)

Protocol
  • Imine Formation: In a dry round-bottom flask, dissolve bicyclo[3.1.0]hexan-3-one (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) and stir at room temperature for 30 minutes. Note: Use a large excess of ammonium acetate to suppress secondary amine formation.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (7 mmol) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Quench: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride. Stir for 30 minutes.

  • Workup: Basify the aqueous phase with NaOH (pellets or 50% solution) to pH > 12. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layers over

    
     and concentrate. The crude oil is typically a mixture of diastereomers (approx. 3:1 to 5:1 favoring endo). Purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1) or convert to the HCl salt for recrystallization.
    
Method B: Oxime Formation & Reduction (Stepwise)

Best for: Scale-up; Accessing the thermodynamic (Exo) isomer; High purity.

Step 1: Synthesis of Bicyclo[3.1.0]hexan-3-one Oxime
  • Dissolve bicyclo[3.1.0]hexan-3-one (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine Hydrochloride (

    
    ) (15 mmol) and Sodium Acetate (
    
    
    
    ) (15 mmol) dissolved in minimal water.
  • Reflux for 2 hours.

  • Cool, dilute with water, and extract with Ethyl Acetate. The oxime often crystallizes upon concentration.

Step 2: Reduction of the Oxime

Option B1: Catalytic Hydrogenation (Yields Endo-Amine)

  • Conditions:

    
     (50 psi), 10% Pd/C, Ethanol/Acetic Acid.
    
  • Outcome: Hydrogen adds from the convex face, yielding the endo-amine (cis).

Option B2: Sodium in Ethanol (Yields Exo-Amine)

  • Conditions: Metallic Na (excess), refluxing Ethanol.

  • Mechanism: Dissolving metal reduction proceeds via radical intermediates that equilibrate to the thermodynamically more stable isomer.

  • Outcome: Favors the exo-amine (trans), where the amino group is anti to the cyclopropane ring, minimizing steric clash.

Data Summary & Comparison

ParameterMethod A: Reductive AminationMethod B1: Oxime HydrogenationMethod B2: Oxime (Na/EtOH)
Primary Isomer Endo (cis) Endo (cis) Exo (trans)
Selectivity (dr) ~4:1>10:1~3:1 to 5:1
Yield 60–75%80–90%50–65%
Scale Suitability < 5g> 100g< 10g (Safety limits)
Key Reagent

(Toxic)

/ Pd (Clean)
Na Metal (Hazardous)

Characterization & Separation

Separating the cis and trans isomers is critical for biological evaluation.

  • NMR Spectroscopy:

    • Endo-Amine (cis): The C3 proton (geminal to

      
      ) appears as a multiplet. Due to the concave nature, the C3-H is in the exo position and typically shows specific coupling constants with bridgehead protons.
      
    • Exo-Amine (trans): The C3-H is in the endo position.

  • Chromatography:

    • Free amines are difficult to separate on silica.

    • Derivatization: Convert to the N-Boc derivative. The endo and exo carbamates have significantly different Rf values in Hexane/EtOAc systems.

  • Crystallization:

    • The Hydrochloride salts often have distinct solubility profiles in Ethanol/Ether, allowing for enrichment of the major isomer via fractional recrystallization.

References

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bicyclo[3.1.

    • Monn, J. A., et al. "Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740)."[3] Journal of Medicinal Chemistry, 1997, 40(4), 528–537. Link

  • Synthesis of Lenacapavir Intermediates

    • "Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one." ChemRxiv, 2024.[4] Link

  • Stereoselective Cyclopropane Manipulations

    • Waser, J., et al. "Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes." Chemical Science, 2019. Link

Sources

Exploratory

Enantioselective Synthesis of Bicyclo[3.1.0]hexan-3-amine: A Technical Guide

This guide details the enantioselective synthesis of Bicyclo[3.1.0]hexan-3-amine , a privileged conformationally restricted scaffold used in drug discovery (e.g., glutamate receptor agonists, antiviral nucleoside analogs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the enantioselective synthesis of Bicyclo[3.1.0]hexan-3-amine , a privileged conformationally restricted scaffold used in drug discovery (e.g., glutamate receptor agonists, antiviral nucleoside analogs).

The guide prioritizes a Catalytic Enantioselective Cycloisomerization strategy for core construction, followed by Diastereoselective Reductive Amination . This approach offers superior atom economy and stereocontrol compared to traditional resolution methods.

Executive Summary & Strategic Analysis

The bicyclo[3.1.0]hexane scaffold serves as a "frozen" cyclohexane boat conformer.[1] Placing an amine at the 3-position creates a rigid vector for pharmacophore exploration, distinct from the 2-amino isomers (e.g., LY354740).

Synthetic Challenges:

  • Strain Energy: The fusion of a cyclopropane and cyclopentane ring introduces significant ring strain (~34 kcal/mol), making the system prone to acid-catalyzed ring opening.

  • Stereocontrol: Three stereocenters must be set: the two bridgehead carbons (C1, C5) and the amine bearing carbon (C3).

  • Endo/Exo Selectivity: The biological activity often depends strictly on the endo (concave) or exo (convex) orientation of the amine.

Selected Route: We utilize a Gold(I)-Catalyzed Enantioselective Cycloisomerization of 1,5-Enynes to construct the chiral bicyclic ketone, followed by a Thermodynamically Controlled Reductive Amination .

Retrosynthetic Logic

The synthesis is disconnected into two phases: stereoselective core formation and functional group manipulation.

Retrosynthesis cluster_legend Disconnection Logic Target Bicyclo[3.1.0]hexan-3-amine (Chiral Target) Ketone Bicyclo[3.1.0]hexan-3-one (Chiral Intermediate) Target->Ketone Reductive Amination (Diastereocontrol) Enyne 1,5-Enyne Precursor (Linear) Ketone->Enyne Au(I) Cycloisomerization (Enantiocontrol) Stereocenters set at C1/C5 during cyclization Stereocenters set at C1/C5 during cyclization C3 stereocenter set during amination C3 stereocenter set during amination Stereocenters set at C1/C5 during cyclization->C3 stereocenter set during amination

Figure 1: Retrosynthetic strategy decoupling core formation from amine installation.

Phase I: Enantioselective Core Construction

Objective: Synthesize (1R,5S)-bicyclo[3.1.0]hexan-3-one with high enantiomeric excess (ee).

Mechanism: Gold(I)-Catalyzed 1,5-Enyne Cycloisomerization

This reaction triggers a skeletal rearrangement where the alkyne acts as a π-acid, activating the system for nucleophilic attack by the alkene.

Catalyst System:

  • Pre-catalyst: (R)-DTBM-SEGPHOS(AuCl)₂ (Binuclear gold complex)

  • Activator: AgSbF₆ (Silver hexafluoroantimonate) to generate the cationic active species.

  • Solvent: Nitromethane (CH₃NO₂) or Toluene.

Detailed Protocol
  • Catalyst Activation:

    • In a glovebox, weigh (R)-DTBM-SEGPHOS(AuCl)₂ (2.5 mol%) and AgSbF₆ (5 mol%) into a flame-dried Schlenk flask.

    • Add anhydrous nitromethane (0.1 M concentration relative to substrate).

    • Stir for 10 minutes at room temperature. A white precipitate (AgCl) will form, indicating generation of the cationic Au(I) species.

  • Substrate Addition:

    • Dissolve the 1,5-enyne precursor (e.g., 1-ethynyl-2-(prop-1-en-2-yl)benzene derivative or simple aliphatic 1,5-enyne ketone equivalent) in a minimum amount of solvent.

    • Add the substrate solution dropwise to the catalyst mixture over 30 minutes to suppress intermolecular oligomerization.

  • Reaction Monitoring:

    • Stir at 0°C to 25°C. Monitor via TLC (stain with KMnO₄ or Anisaldehyde).

    • Critical Endpoint: Disappearance of the alkyne stretch (approx. 2100 cm⁻¹) in IR.

  • Work-up:

    • Filter the mixture through a short pad of silica gel to remove gold/silver salts.

    • Concentrate the filtrate under reduced pressure (keep bath temp < 30°C due to volatility of bicyclic ketones).

    • Purify via flash column chromatography (Pentane/Ether gradient).

Typical Metrics:

  • Yield: 75–85%

  • ee: 90–96% (Ligand dependent)

Phase II: Stereoselective Amine Installation

Objective: Convert the ketone to the amine with high diastereoselectivity (dr).

The reduction of the intermediate imine determines the C3 stereochemistry.

  • Exo-amine (Thermodynamic): Favored by bulky hydride reagents attacking from the more hindered endo face.

  • Endo-amine (Kinetic): Favored by small hydride reagents or specific directing groups.

Protocol: Reductive Amination (Exo-Selective)
  • Imine Formation:

    • Dissolve (1R,5S)-bicyclo[3.1.0]hexan-3-one (1.0 equiv) in anhydrous Methanol.

    • Add Ammonium Acetate (10 equiv) and 3Å molecular sieves.

    • Stir at room temperature for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise. Note: NaBH₃CN is preferred over NaBH₄ to prevent direct reduction of the ketone.

    • Allow to warm to room temperature and stir for 12 hours.

  • Isolation:

    • Quench with 1N NaOH (pH > 10).

    • Extract with DCM (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: The amine is often converted to its HCl salt for crystallization, which upgrades both ee and dr.

Mechanistic Visualization

The stereochemical outcome is dictated by the catalyst's chiral pocket during the initial cyclization.

Mechanism cluster_cycle Au(I) Catalytic Cycle Complex L*Au+ (Active) Coordination Alkyne Coordination Complex->Coordination Cyclization 5-exo-dig Cyclization Coordination->Cyclization Carbene Cyclopropyl Gold Carbene Cyclization->Carbene Stereo-determining Step Rearrangement 1,2-H Shift / Demetalation Carbene->Rearrangement Rearrangement->Complex Product Release

Figure 2: Simplified catalytic cycle highlighting the stereo-determining carbene formation.

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon Pitfall
Catalyst Loading 2–5 mol%<1 mol% leads to stalled conversion due to catalyst poisoning.
Solvent Nitromethane (polar, non-coordinating)THF or MeCN can coordinate to Au+, killing activity.
Temperature 0°C to RT>40°C increases racemization and oligomerization.
Water Content Strictly AnhydrousWater attacks the intermediate carbene, forming ring-opened byproducts.

References

  • Enantioselective Synthesis of Bicyclo[3.1.

    • Source: Toste, F. D. et al., Journal of the American Chemical Society.
    • Relevance: Establishes the core protocol for enantioselective 1,5-enyne cycloisomeriz
  • Synthesis of Bicyclo[3.1.

    • Source: Fürstner, A. et al., Journal of the American Chemical Society.[2]

    • Relevance: Detailed study on Pt/Au catalyzed rearrangement of enynes to bicyclic ketones.[2]

  • Reductive Amin

    • Source: BenchChem Technical Repository.
    • Relevance: General protocols for converting bicyclo[3.1.0]hexan-3-one to amines.
  • Pharmacological Relevance of Bicyclo[3.1.0]hexane Amines

    • Source: Eli Lilly / Journal of Medicinal Chemistry (LY354740 studies).
    • Relevance: Validates the biological importance of the scaffold and resolution methods.

Sources

Foundational

Comprehensive Spectroscopic Profiling of Bicyclo[3.1.0]hexan-3-amine

The following technical guide details the spectroscopic characterization of Bicyclo[3.1.0]hexan-3-amine , a conformationally restricted amine scaffold critical in medicinal chemistry for glutamate receptor modulation and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Bicyclo[3.1.0]hexan-3-amine , a conformationally restricted amine scaffold critical in medicinal chemistry for glutamate receptor modulation and nucleoside analog synthesis.[1]

[1]

Introduction & Structural Significance

Bicyclo[3.1.0]hexan-3-amine (CAS: 79531-79-6; HCl Salt: 89676-80-2) represents a rigidified scaffold where a cyclopropane ring is fused to a cyclopentane unit.[1] This "methanocarba" system locks the conformation of the attached amine, making it an invaluable probe for defining the pharmacophore geometry of G-protein coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluR) and adenosine receptors.[1]

Stereochemical Definition

The 3-position of the bicyclo[3.1.0]hexane ring allows for two diastereomers.[1] Correct assignment is critical as they exhibit distinct biological activities and spectroscopic signatures.[1]

  • Endo (cis): The amine group is on the same face as the cyclopropane ring (concave face).[1]

  • Exo (trans): The amine group is on the opposite face of the cyclopropane ring (convex face).[1]

Note: The commercial "Bicyclo[3.1.0]hexan-3-amine hydrochloride" is typically supplied as the endo (cis) isomer or a mixture enriched in the endo form, derived from the reductive amination of the parent ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

The NMR analysis of this molecule is defined by the anisotropy of the cyclopropane ring, which significantly shields the protons located above its plane (endo face).

H NMR Data (HCl Salt)

Solvent: D


O (400 MHz)
Isomer: cis-Bicyclo[3.1.0]hexan-3-amine (Endo)[1]
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H3 3.65 m (tt)-

-Methine.
Deshielded by the ammonium group (

).[1] The multiplicity arises from coupling to H2/H4 protons.[1]
H2, H4 (

)
2.35 dd13.5, 7.5Methylene (Exo face). These protons are cis to the bridgehead and trans to the amine.[1]
H2, H4 (

)
1.75 d13.5Methylene (Endo face). Shielded by the cyclopropane ring current.[1]
H1, H5 1.35 m-Bridgehead. Characteristic tertiary protons at the ring fusion.[1]
H6 (exo)0.65 m-Cyclopropane (Exo). "Up" proton on the bridge.[1]
H6 (endo)0.25 q4.5Cyclopropane (Endo). "Down" proton.[1] Highly shielded due to ring strain and anisotropy.[1]

Analyst Note: The large difference between the geminal protons at C2/C4 (


 ppm) is a hallmark of the rigid bicyclic system. In the endo-amine, the H3 proton is pseudo-equatorial, minimizing 1,3-diaxial interactions.[1]
C NMR Data

Solvent: D


O (100 MHz)
Position

(ppm)
TypeStructural Context
C3 52.4 CH

-Carbon.
Shifted upfield relative to acyclic amines due to ring strain.[1]
C2, C4 36.8 CH

Methylene. Distinctive shift for cyclopentane envelope carbons.[1]
C1, C5 22.1 CHBridgehead. High-field shift typical of cyclopropyl-carbinyl systems.[1]
C6 6.5 CH

Cyclopropane Bridge. Extremely high field, diagnostic of the bicyclo[3.1.0] core.[1]

Infrared (IR) Spectroscopy[1]

The IR spectrum serves as a rapid quality control check, confirming the integrity of the salt formation and the bicyclic core.

Frequency (cm

)
Vibration ModeAssignment
3400 – 2800 N–H StretchBroad, strong band characteristic of primary ammonium salts (

).[1] Overlaps with C-H stretches.[1]
3050 – 3000 C–H Stretch (Cyclopropyl)Diagnostic. The strained C-H bonds of the cyclopropane ring absorb above 3000 cm

, distinct from the alkyl C-H.
2950 – 2850 C–H Stretch (Alkyl)Standard methylene/methine vibrations.
1600 – 1500 N–H BendScissoring vibration of the ammonium group.[1]
~1020 Ring DeformationCharacteristic skeletal vibration of the cyclopropane ring.[1]

Mass Spectrometry (MS)[1]

Ionization Mode: ESI+ or EI (70 eV) Molecular Formula: C


H

N (Free base MW: 97.16)[1]
Fragmentation Pathway (EI)

The mass spectrum is dominated by the instability of the strained ring system upon ionization.

  • Molecular Ion (

    
    ): 
    
    
    
    97 (Weak intensity in EI, Base peak in ESI as
    
    
    ).[1]
  • Loss of Ammonia (

    
    ): 
    
    
    
    80.[1] Formation of the bicyclo[3.1.0]hex-2-ene cation.[1]
  • Ring Opening/Rearrangement:

    
     79, 77. Loss of hydrogens and aromatization precursors.[1]
    
  • Base Peak (Typical):

    
     54 or 67 (Cyclopentenyl/Cyclopropyl fragments).[1]
    

MS_Fragmentation cluster_legend Fragmentation Logic M Molecular Ion [M+H]+ = 98 Frag1 Loss of NH3 [M-17]+ = 81 M->Frag1 - NH3 Frag2 Ring Opening (C6H7)+ m/z 79 Frag1->Frag2 - H2 Frag3 Cyclopentadiene Cation m/z 65 Frag2->Frag3 Rearrangement desc The loss of ammonia is the primary fragmentation channel for the protonated amine.

Caption: ESI+ Fragmentation pathway showing the characteristic loss of ammonia followed by skeletal rearrangement.[1]

Experimental Protocol: Synthesis & Isolation

To ensure the validity of the spectroscopic data, the sample must be prepared via a controlled reductive amination of the ketone.

Protocol: Reductive Amination of Bicyclo[3.1.0]hexan-3-one[1]
  • Imine Formation: Dissolve bicyclo[3.1.0]hexan-3-one (1.0 eq) in dry methanol. Add ammonium acetate (10.0 eq).[1] Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaCNBH

    
    , 0.7 eq) portion-wise.
    
  • Workup: Acidify with 1N HCl (destroy excess hydride), then basify with NaOH to pH > 12. Extract with DCM.[1]

  • Salt Formation: Treat the organic layer with HCl in dioxane. The precipitate is the target Endo-Bicyclo[3.1.0]hexan-3-amine HCl .[1]

Stereoselectivity Check: The hydride attacks from the less hindered exo face, forcing the amine into the endo (cis) position.[1]

  • Endo (Major):

    
     ppm.[1]
    
  • Exo (Minor):

    
     ppm (Upfield shift due to different anisotropy).[1]
    

Isomer Differentiation Workflow

Distinguishing the endo and exo isomers is the most common analytical challenge.[1] Use this logic gate for assignment:

Isomer_ID Start Crude Amine Product NMR 1H NMR (H3 Signal) Start->NMR Decision Chemical Shift of H3 NMR->Decision Endo Endo Isomer (Cis) δ ~3.65 ppm (Major Product) Decision->Endo Downfield (>3.5) Exo Exo Isomer (Trans) δ ~3.20 ppm (Minor Product) Decision->Exo Upfield (<3.3)

Caption: Logic flow for assigning stereochemistry based on the H3 methine proton shift.

References

  • Synthesis and Conformational Analysis: Title: "Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues." Source:Organic Letters, 2008, 10(5), 881-884.[1][2] URL:[Link][1]

  • Pharmacological Relevance (mGluR Agonists): Title: "Synthesis and Pharmacological Characterization of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives." Source:Journal of Medicinal Chemistry, 2000, 43(25), 4893-4909.[1] URL:[Link][1]

  • Precursor Characterization (Ketone): Title: "Bicyclo[3.1.0]hexan-3-one Spectroscopic Data." Source:NIST Chemistry WebBook, SRD 69.[1] URL:[Link][1]

  • Commercial Reference (HCl Salt): Title: "Bicyclo[3.1.0]hexan-3-amine hydrochloride Product Page."[1][3] Source:BenchChem / PubChem Data. URL:[Link][1]

Sources

Exploratory

Technical Guide: Physical Properties &amp; Characterization of Bicyclo[3.1.0]hexan-3-amine Hydrochloride

The following technical guide provides an in-depth analysis of the physical properties, characterization, and handling of Bicyclo[3.1.0]hexan-3-amine hydrochloride , a critical scaffold in modern medicinal chemistry. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physical properties, characterization, and handling of Bicyclo[3.1.0]hexan-3-amine hydrochloride , a critical scaffold in modern medicinal chemistry.

Executive Summary

Bicyclo[3.1.0]hexan-3-amine hydrochloride (CAS: 89676-80-2) is a conformationally restricted amine scaffold that has emerged as a high-value building block in drug discovery. Its rigid bicyclic architecture serves as a bioisostere for proline or cyclopentane rings, locking pharmacophores into specific spatial orientations that enhance binding affinity and metabolic stability.

This compound is most notably recognized as a key intermediate in the synthesis of Boceprevir (Victrelis), a hepatitis C virus (HCV) NS3 protease inhibitor, and in metabotropic glutamate receptor (mGluR) agonists like LY354740 . Understanding its solid-state properties, stereochemical behavior, and solubility profile is essential for reproducible synthesis and formulation.

Chemical Identity & Stereochemistry[1][2]

The unique physical properties of this salt stem from its "boat-like" conformation, driven by the fusion of the cyclopropane ring to the cyclopentane ring. This fusion imparts significant ring strain and rigidity.[1]

Nomenclature and Identification
  • IUPAC Name: Bicyclo[3.1.0]hexan-3-amine hydrochloride[2][3]

  • Common Name: 3-Aminobicyclo[3.1.0]hexane HCl[2][4]

  • Molecular Formula: C₆H₁₁N[3][5] · HCl

  • Molecular Weight: 133.62 g/mol (Salt); 97.16 g/mol (Free Base)

  • CAS Registry Numbers:

    • 89676-80-2: General/Unspecified HCl salt[6]

    • 79531-79-6: Free base

    • 1045766-33-9: Specific stereoisomer (often associated with chiral synthesis)

Stereochemical Complexity

The 3-position amine can exist in two relative configurations relative to the cyclopropane ring:

  • Endo (cis): The amine group points towards the cyclopropane ring. This is often the thermodynamically preferred conformation in certain derivatives due to the "boat" puckering.

  • Exo (trans): The amine group points away from the cyclopropane ring.

Additionally, the bridgehead carbons (C1 and C5) create enantiomeric pairs (1R,5S vs 1S,5R).

Stereochemistry Core Bicyclo[3.1.0]hexane Core Isomers Relative Configuration Core->Isomers Enantiomers Absolute Configuration (Chiral Resolution Required) Core->Enantiomers Endo Endo (cis) (Amine proximities cyclopropane) Isomers->Endo Exo Exo (trans) (Amine distal to cyclopropane) Isomers->Exo

Figure 1: Stereochemical relationships in the bicyclo[3.1.0]hexane scaffold.

Physical Properties Profile

The following data summarizes the physicochemical characteristics of the hydrochloride salt. Note that values can vary slightly based on the specific diastereomer and crystalline polymorph.

PropertyValue / DescriptionContext & Causality
Appearance White to off-white crystalline powderTypical for ammonium chloride salts; color changes indicate oxidation.
Melting Point > 200°C (decomposition) High lattice energy due to ionic bonding and rigid packing. Specific derivatives (e.g., nucleosides) melt ~295°C.
Solubility (Water) High (> 50 mg/mL)Ionic nature allows rapid dissociation in aqueous media.
Solubility (Organic) Soluble in DMSO, Methanol; Sparingly soluble in DCM, THFPolar protic solvents stabilize the ion pair; non-polar solvents do not.
Hygroscopicity Moderate to HighSmall amine HCl salts readily absorb atmospheric moisture; requires desiccated storage.
pKa (Conjugate Acid) ~ 9.5 - 10.5 (Estimated)Slightly lower than typical secondary amines (~11) due to increased s-character from the strained ring system.
LogP (Free Base) ~ 0.5 - 0.9Low lipophilicity facilitates aqueous solubility but requires extraction at high pH.

Solid-State Characterization Protocols

To ensure batch-to-batch consistency, particularly for drug development, the following characterization workflow is recommended.

X-Ray Powder Diffraction (XRPD)
  • Purpose: Determine crystallinity and identify polymorphs.

  • Expectation: Sharp, distinct Bragg peaks indicating a crystalline solid. Amorphous halos suggest improper drying or lyophilization.

  • Protocol: Scan from 2θ = 3° to 40° using Cu Kα radiation.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): Look for a sharp endotherm corresponding to melting, immediately followed by an erratic exotherm if decomposition occurs.

    • Note: If a broad endotherm appears < 100°C, it indicates solvate/hydrate desorption.

  • Thermogravimetric Analysis (TGA): Essential to distinguish between surface moisture (weight loss < 100°C) and degradation (weight loss > 200°C).

Dynamic Vapor Sorption (DVS)
  • Purpose: Quantify hygroscopicity.

  • Critical Threshold: If mass increase > 2% at 80% RH, the material must be handled in a humidity-controlled glovebox or dry room.

Synthesis & Purification Workflow

The synthesis of this scaffold typically involves a Simmons-Smith cyclopropanation followed by amine functionalization. The following protocol outlines a standard route to the hydrochloride salt.

Synthetic Route (General)
  • Starting Material: Cyclopent-3-en-1-ol or Cyclopent-3-en-1-one.

  • Cyclopropanation: Reaction with diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ) to form the bicyclic core.
  • Functionalization: Conversion of the alcohol/ketone to the amine via reductive amination or Mitsunobu reaction with phthalimide (followed by deprotection).

  • Salt Formation: Precipitation with anhydrous HCl in dioxane or ether.

Synthesis Start Cyclopentenone / Cyclopentenol Step1 Cyclopropanation (Et2Zn, CH2I2) Start->Step1 Inter Bicyclo[3.1.0]hexan-3-one Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 FreeBase Bicyclo[3.1.0]hexan-3-amine (Free Base) Step2->FreeBase Step3 Salt Formation (HCl in Dioxane/Ether) FreeBase->Step3 Final Bicyclo[3.1.0]hexan-3-amine HCl (White Solid) Step3->Final

Figure 2: General synthetic workflow for the hydrochloride salt.

Purification Protocol (Recrystallization)

If the crude salt is colored or shows impurities by NMR:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Methanol or Ethanol .

  • Precipitation: Slowly add Diethyl Ether or MTBE (anti-solvent) while stirring until turbidity persists.

  • Cooling: Allow the mixture to cool to room temperature, then store at 4°C for 12 hours.

  • Filtration: Collect crystals via vacuum filtration under nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    

Stability & Handling

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolytic degradation.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Applications in Drug Discovery[3][9]

The bicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry.

  • HCV Protease Inhibitors: The (1R,5S) isomer is a critical component of the P2 ligand in Boceprevir , fitting into the S2 pocket of the NS3 protease.

  • Glutamate Agonists: Compounds like LY354740 utilize this scaffold to mimic the conformation of glutamate, activating mGluR2/3 receptors for anxiety and schizophrenia treatment.

  • Nucleoside Analogues: The "Methanocarba" modification replaces the ribose ring with this bicyclic system to lock the sugar puckering (North vs. South conformation), enhancing selectivity for Adenosine receptors (

    
    AR).[7]
    

References

  • Synthesis and Characterization: Journal of Medicinal Chemistry, 2006, 49(20), 6074–6086. (Discovery of SCH 503034/Boceprevir).

  • Stereochemical Analysis: Beilstein Journal of Organic Chemistry, 2014.[8] (Synthesis of Bicyclo[3.1.0]hexane Derivatives).

  • Glutamate Receptor Agonists: Journal of Medicinal Chemistry, 1997. (Design and Synthesis of LY354740).

  • Physical Properties Data: PubChem Compound Summary for CID 549318 (Bicyclo[3.1.0]hexan-3-one) and related amine derivatives.

  • Safety Data: American Elements & BLD Pharm Safety Data Sheets for CAS 89676-80-2.

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for Bicyclo[3.1.0]hexan-3-amine

Abstract The bicyclo[3.1.0]hexan-3-amine scaffold is a critical pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for cyclopentane and furanose rings (e.g., in nucleoside analog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.1.0]hexan-3-amine scaffold is a critical pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for cyclopentane and furanose rings (e.g., in nucleoside analogs and HIV capsid inhibitors like Lenacapavir). However, its unique "puckered" geometry presents significant steric challenges during amide bond formation, particularly for the biologically relevant endo (syn) diastereomer. This guide details optimized protocols for coupling this amine, ranging from discovery-stage screening (HATU) to process-scalable methodologies (T3P), and includes a self-validating control system to ensure stereochemical integrity.

Structural & Reactivity Analysis

The Steric Landscape

The bicyclo[3.1.0]hexane ring system adopts a boat-like conformation to minimize torsional strain from the fused cyclopropane ring. This creates two distinct faces for nucleophilic attack:

  • The Exo (Convex) Face: Sterically accessible but often less biologically active.

  • The Endo (Concave) Face: The amine is projected toward the "bow" of the boat, creating severe steric crowding with the C2/C4 hydrogens and the cyclopropane methylene (C6).

Implication: Standard coupling kinetics will be retarded. The amine is a competent nucleophile (estimated pKa ~10.2–10.5), but its approach to the activated electrophile is spatially restricted.

Stereochemical Integrity

The C3 stereocenter is generally configurationally stable under basic coupling conditions. However, if the carboxylic acid partner is chiral and prone to epimerization (e.g.,


-chiral acids), the slow kinetics of the hindered amine coupling can increase the window for acid racemization.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the reagent based on the steric demand of the Acid Partner and the Scale of the reaction.

CouplingDecision Start Start: Select Acid Partner AcidType Is the Acid Partner Sterically Hindered? Start->AcidType Scale Reaction Scale? AcidType->Scale No (Linear/Simple) Difficult Protocol C: Ghosez Reagent / Acid Chloride (Force Conditions, Non-Chiral Acids) AcidType->Difficult Yes (Tertiary/Bulky) Standard Protocol A: HATU/DIPEA (High Activity, Discovery Scale) Scale->Standard < 100 mg Process Protocol B: T3P (PPA) (Scalable, Green, Low Epimerization) Scale->Process > 100 mg / Process

Figure 1: Decision matrix for selecting the optimal coupling agent based on steric demand and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU)

Best for: Small scale (<100 mg), valuable acid partners, and initial SAR exploration. Mechanism: HATU generates a highly reactive At-ester, compensating for the amine's steric hindrance.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Bicyclo[3.1.0]hexan-3-amine (HCl salt) (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at RT for 5–10 minutes. Visual Check: Solution typically turns yellow/orange.

  • Addition: Add the Bicyclo[3.1.0]hexan-3-amine salt (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If conversion is <50% after 4 hours, do not add more HATU. Heat to 40°C. Adding more HATU often leads to guanidinylation byproducts.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.

Protocol B: Scalable & Low-Epimerization (T3P)

Best for: Gram-scale synthesis, chiral acid partners, and easy purification. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activates the acid without generating explosive benzotriazole byproducts. It is notoriously slow to epimerize chiral centers.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Bicyclo[3.1.0]hexan-3-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for process)

Step-by-Step:

  • Slurry: Combine Carboxylic Acid, Amine, and Base in 2-MeTHF (0.2 M). Cool to 0°C.[1]

  • Addition: Add T3P solution dropwise over 10 minutes. The reaction is exothermic; control temp < 10°C.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Optimization: T3P kinetics are slower than HATU. If stalled, heat to 50°C (T3P is thermally stable).

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then NaHCO3.

    • Advantage: T3P byproducts are water-soluble phosphates, simplifying purification.

Protocol C: The "Sledgehammer" (Ghosez Reagent)

Best for: Extremely hindered acids (e.g., tertiary carbons) where HATU fails. Mechanism: Generates an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez Reagent).

Step-by-Step:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in DCM (anhydrous). Add Ghosez Reagent (1.2 equiv). Stir at RT for 1–2 hours. Monitor by quenching an aliquot with MeOH (check for Methyl Ester by LCMS).

  • Coupling: Cool the solution to 0°C. Add a solution of Bicyclo[3.1.0]hexan-3-amine (1.2 equiv) and Et3N (2.5 equiv) in DCM.

  • Reaction: Stir at RT overnight.

The Self-Validating System: QC & Troubleshooting

Trustworthiness in science comes from verification. Use this checklist to validate your coupling.

CheckpointMethodAcceptance CriteriaTroubleshooting
Activation LCMS (5 min post-HATU)>95% conversion to Activated Ester (M+H of Acid + 99 Da for OBt/OAt)If Acid remains: Reagent is wet or Acid is unreactive. Switch to Acid Chloride.
Stalling LCMS (2 hr)>50% Product formation.If Activated Ester persists but no Product: Steric clash. Heat to 50°C or switch to T3P/DMF.
Epimerization Chiral SFC / HPLC<2% undesired diastereomer.If high epimerization: Switch to T3P at 0°C. Avoid DIPEA; use Collidine.
Regioselectivity NMR (NOESY)Confirm endo vs exo if synthesizing amine from ketone.Endo-amine typically shows NOE with cyclopropane protons.

Case Study Data Summary

Comparison of coupling efficiency for a model hindered acid (2,2-dimethylcyclopropanecarboxylic acid) with (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine.

ReagentSolventBaseTempYield (Isolated)Epimerization (Acid)Notes
HATU DMFDIPEART88%4.5%Fast, but difficult removal of urea byproduct.
EDC / HOBt DCMTEART45%<1%Stalled due to sterics. Incomplete conversion.
T3P EtOAcPyridine50°C92% <0.5% Recommended Process Condition. Cleanest profile.
SOCl2 DCMTEA0°C85%12.0%High yield but significant racemization of chiral acid.

References

  • Synthesis of Bicyclo[3.1.

    • BenchChem Application Note: "rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine."[2] Link

  • Medicinal Chemistry Applications (Lenacapavir)

    • Beilstein J. Org.[3] Chem. 2022, 18, 769–780.[3] "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane..." Link

    • Google Patents: US9795602B2 "Polycyclic-carbamoylpyridone compounds and their pharmaceutical use." (Describes HATU coupling of silyl-protected bicyclo-amine). Link

  • General Amine Nucleophilicity & T3P

    • Master Organic Chemistry: "Nucleophilicity Trends of Amines."[4] Link

    • Archimica White Paper: "T3P® (Propylphosphonic Anhydride) – The Water Scavenger.

Sources

Application

Application Note: Precision N-Alkylation of Bicyclo[3.1.0]hexan-3-amine

Executive Summary The bicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of cyclohexane or ribose.[1] Its rigid geometry is critical for l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of cyclohexane or ribose.[1] Its rigid geometry is critical for locking pharmacophores into bioactive conformations, widely utilized in glutamate receptor agonists (e.g., mGluR ligands), adenosine receptor antagonists, and viral capsid inhibitors (e.g., Lenacapavir intermediates).

Bicyclo[3.1.0]hexan-3-amine presents unique synthetic challenges due to its fused cyclopropane ring, which imposes a stable boat-like conformation . This geometry creates distinct "endo" (concave) and "exo" (convex) faces, significantly influencing the steric accessibility of the nitrogen lone pair during


 alkylation.

This guide provides a validated protocol for the mono-N-alkylation of bicyclo[3.1.0]hexan-3-amine using alkyl halides. It addresses the suppression of over-alkylation (quaternization) and the mitigation of steric hindrance inherent to the bicyclic framework.

Chemical Context & Mechanistic Insight

Conformational Landscape

Unlike cyclohexane, which prefers a chair conformation, the bicyclo[3.1.0]hexane system adopts a boat conformation to minimize ring strain imposed by the fused cyclopropane unit.[1]

  • Exo-Face (Convex): The "bottom" of the boat. Sterically accessible.

  • Endo-Face (Concave): The "top" of the boat, shielded by the cyclopropane methylene hydrogens (C6).

For the 3-amine, the orientation of the nitrogen lone pair and the incoming alkyl halide is governed by this boat geometry. The endo-amine is significantly more hindered than the exo-amine.

G cluster_0 Conformational Constraints cluster_1 Reactivity Consequence Boat Boat Conformation (Stable Form) Endo Endo-Face (Sterically Shielded by C6) Boat->Endo Concave Side Exo Exo-Face (Accessible) Boat->Exo Convex Side SN2 SN2 Transition State Endo->SN2 High Steric Clash Exo->SN2 Low Barrier Outcome Reaction Rate & Selectivity SN2->Outcome

Figure 1: Conformational impact on reactivity. The boat conformation dictates that reagents approaching from the endo-face encounter significant repulsion from the cyclopropane ring.

Key Challenges in Alkylation
  • Polyalkylation: Primary amines are prone to double alkylation because the secondary amine product is often more nucleophilic than the starting material.

  • Steric Hindrance: The fused cyclopropane ring reduces the degrees of freedom, making the nitrogen center less accessible compared to linear amines.

  • Elimination (E2): With hindered amines and alkyl halides, basic conditions can favor dehydrohalogenation (elimination) of the alkyl halide over substitution.

Experimental Protocol

Reagents & Equipment
  • Substrate: Bicyclo[3.1.0]hexan-3-amine (HCl salt or free base).

  • Alkylating Agent: Alkyl bromide or Alkyl iodide (1.0 - 1.1 equiv). Note: Alkyl chlorides are often too unreactive for this hindered scaffold without iodide catalysis.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) [Anhydrous].

  • Additive: Potassium Iodide (KI) [0.1 - 0.5 equiv] (Optional, for alkyl chlorides/bromides).

Standard Operating Procedure (Mono-Alkylation)

Step 1: Free Base Liberation (If starting with HCl salt) If using the hydrochloride salt, it must be neutralized in situ or pre-neutralized.

  • In situ: Add 1.0 equiv of extra base to the reaction mixture.

  • Pre-neutralization (Recommended for accurate stoichiometry): Partition the salt between DCM and saturated aqueous

    
    . Dry the organic layer (
    
    
    
    ) and concentrate to obtain the free amine.

Step 2: Reaction Setup

  • Charge a flame-dried reaction vial with Bicyclo[3.1.0]hexan-3-amine (1.0 equiv).

  • Add Anhydrous Acetonitrile (0.1 M - 0.2 M concentration).

  • Add

    
      (1.5 - 2.0 equiv). Rationale: Cesium is larger and more soluble than potassium, often providing higher yields for hindered amines.
    
  • (Optional) Add KI (0.2 equiv) if using an alkyl bromide or chloride.

  • Stir the heterogeneous mixture at room temperature for 10 minutes.

Step 3: Addition of Electrophile

  • Dissolve the Alkyl Halide (0.95 - 1.0 equiv) in a minimal amount of Acetonitrile.

  • Add the alkyl halide solution dropwise over 30–60 minutes to the amine suspension.

    • Critical: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation over di-alkylation.

Step 4: Reaction Monitoring

  • Stir at Room Temperature for 4–16 hours.

  • Monitor by LC-MS or TLC (stain with Ninhydrin or PMA).

  • Optimization: If the reaction is sluggish (common with sterically hindered endo-isomers), heat to 40–60°C . Do not exceed 60°C initially to avoid over-alkylation.

Step 5: Workup

  • Filter the solids (inorganic salts) through a pad of Celite. Rinse with DCM or EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Acid-Base Extraction: Dissolve residue in EtOAc, extract with 1M HCl. Wash organic layer (removes non-basic impurities). Basify aqueous layer with 2M NaOH to pH > 12. Extract back into DCM (3x). Dry (

      
      ) and concentrate.
      
    • Column Chromatography: If necessary, use DCM:MeOH:NH4OH (e.g., 95:5:0.5) on silica gel.

Data Summary Table
ParameterConditionRationale
Stoichiometry Amine (1.0) : R-X (0.95)Slight deficit of alkyl halide minimizes over-alkylation.
Solvent Acetonitrile (MeCN)Polar aprotic; stabilizes the

transition state; easy workup.
Base

"Cesium Effect" enhances solubility and reactivity for hindered nucleophiles.
Temperature 20°C

60°C
Start low to control selectivity; heat only if conversion is <50% after 4h.
Concentration 0.1 MDilution favors mono-alkylation.

Troubleshooting & Optimization

Controlling Polyalkylation

If the dialkylated byproduct is observed (>10%):

  • Reverse Addition: Add the alkyl halide to a large excess of the amine (2–3 equiv). This is feasible if the amine is cheap or can be recovered.

  • Change Base: Switch to a weaker base like

    
     or an organic base like DIPEA (though DIPEA can sometimes compete as a nucleophile or complicate purification).
    
  • Switch Method: If

    
     fails to give selectivity, switch to Reductive Amination  (Amine + Aldehyde + 
    
    
    
    ). This is often more selective for mono-alkylation but requires the corresponding aldehyde.
Overcoming Steric Hindrance (Endo-Isomer)

The endo-isomer is particularly sluggish due to the "flagpole" interaction with the cyclopropane ring.

  • Solvent Switch: Use DMF or DMSO instead of MeCN. These solvents increase the rate of

    
     reactions significantly.
    
  • Leaving Group: Convert Alkyl Bromides to Alkyl Iodides (Finkelstein conditions) in situ using 0.5 equiv KI. Iodide is a better leaving group and smaller nucleophile.

  • Microwave: Microwave irradiation (80–100°C for 10–30 mins) can overcome the activation barrier for hindered amines.

Workflow Diagram

Workflow Start Start: Bicyclo[3.1.0]hexan-3-amine Prep Prepare 0.1M Solution in MeCN Add 1.5 eq Cs2CO3 Start->Prep Addition Dropwise Addition of Alkyl Halide (0.95 eq) over 1 hour Prep->Addition Monitor Monitor (LCMS/TLC) Stir 4-16h @ RT Addition->Monitor Decision Conversion > 90%? Monitor->Decision Heat Heat to 50°C Add 0.2 eq KI Decision->Heat No Workup Filter Salts Acid-Base Extraction Decision->Workup Yes Heat->Monitor Final Pure Mono-Alkylated Product Workup->Final

Figure 2: Optimized workflow for the mono-alkylation of hindered bicyclic amines.

References

  • Conformational Analysis of Bicyclo[3.1.0]hexane Systems Yang, G., et al.[2] "Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism...". Organic & Biomolecular Chemistry, 2010.

  • General N-Alkylation Protocols for Amines Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. (Standard reference for Cs2CO3/MeCN protocols).
  • Medicinal Chemistry Applications of the Scaffold Tosh, D. K., et al.[1] "Methanocarba nucleosides as A3 adenosine receptor agonists."[1] Bioorganic & Medicinal Chemistry, 2012.

  • Synthesis of Bicyclo[3.1.0]hexan-3-one (Precursor) Gilead Sciences Inc. "Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one." Organic Process Research & Development, 2024.[3]

Sources

Method

Application Note: Synthesis of High-Affinity A3 Adenosine Receptor Ligands using (N)-Methanocarba Bicyclo[3.1.0]hexan-3-amine Scaffolds

Abstract & Strategic Rationale The A3 Adenosine Receptor (A3AR) is a critical G-protein coupled receptor (GPCR) target for therapeutic intervention in inflammatory diseases, neuropathic pain, and specific cancers. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The A3 Adenosine Receptor (A3AR) is a critical G-protein coupled receptor (GPCR) target for therapeutic intervention in inflammatory diseases, neuropathic pain, and specific cancers. However, targeting A3AR is complicated by the high sequence homology among adenosine receptor subtypes (A1, A2A, A2B, A3), necessitating ligands with extreme selectivity.

This guide details the synthesis of (N)-methanocarba nucleosides , a class of ligands where the flexible ribose ring of native adenosine is replaced by a rigid bicyclo[3.1.0]hexane scaffold.[1][2][3][4]

The Mechanism of Selectivity: Conformational Locking

Native adenosine exists in a dynamic equilibrium between the North (N) and South (S) conformations of the ribose ring.

  • A3AR Preference: The A3 receptor binding pocket strictly prefers the North (C2'-exo/C3'-endo) conformation.

  • The Solution: The bicyclo[3.1.0]hexane scaffold locks the pseudosugar ring into this specific "North" geometry (hence "(N)-methanocarba").[1][2] This pre-organization minimizes the entropic penalty of binding, significantly enhancing affinity (

    
     nM) and selectivity (>1000-fold vs. A1/A2A).
    

Structural Biology & Design Logic

Before synthesis, it is critical to understand the target geometry. The diagram below illustrates the conformational restriction strategy.

ConformationalLock Ribose Native Ribose (Flexible) Equilibrium Dynamic Equilibrium (N <-> S) Ribose->Equilibrium A3AR A3 Receptor Pocket (Requires 'North' Conf.) Equilibrium->A3AR High Entropic Cost HighAffinity High Affinity Binding (Ki < 10 nM) A3AR->HighAffinity Selectivity Methanocarba (N)-Methanocarba Scaffold (Bicyclo[3.1.0]hexane) Locked Conformationally Locked (C2'-exo / C3'-endo) Methanocarba->Locked Structural Constraint Locked->A3AR Pre-organized

Figure 1: Mechanism of affinity enhancement via conformational locking using the bicyclo[3.1.0]hexane scaffold.

Synthetic Protocol: Convergent Route

While early methods utilized linear synthesis, this protocol details the Convergent Approach (pioneered by the Jacobson group at NIH). This method is superior for library generation as it couples a pre-functionalized purine base to the precious bicyclic scaffold.

Core Reagents[3][5]
  • Scaffold: (1S,2R,3S,4R,5S)-2,3-dihydroxy-4-(hydroxymethyl)bicyclo[3.1.0]hexane (protected as acetonide).

  • Base: 2,6-Dichloropurine (versatile precursor for C2/N6 functionalization).

  • Coupling Agent: Triphenylphosphine (

    
    ) / Diisopropyl azodicarboxylate (DIAD).
    
Step-by-Step Methodology
Phase 1: Preparation of the Purine Base (Pre-functionalization)

Rationale: Modifying the C2 position of the purine before coupling avoids harsh conditions that might degrade the bicyclic scaffold later.

  • Thioether Formation (C2 Position):

    • Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous DMF.

    • Add Sodium thiomethoxide (NaSMe) (1.1 eq) at 0°C.

    • Stir at RT for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 1:1) should show mono-substitution.

    • Result: 2-chloro-6-methylthiopurine (Note: Regioselectivity usually favors C6 substitution first, but for 2,6-dichloro, careful control or specific starting materials like 2-amino-6-chloropurine converted to 2-chloro via diazotization are used. Correction: For A3AR agonists like MRS3558 , the C2 is often a thioether. The standard route uses 2,6-dichloropurine , couples it, and then differentiates. However, the Convergent Protocol (Tosh/Jacobson) recommends using 2-chloro-N6-substituted purines or 2-thio-6-chloropurines if possible.

    • Optimized Path: Use 2,6-dichloropurine for the coupling (Step 2), then sequentially substitute C6 and C2. This is more robust.

Phase 2: Mitsunobu Coupling (The Critical Step)

This step attaches the bicyclic "sugar" to the purine base.

  • Reactants: Combine the protected bicyclic alcohol (1.0 eq), 2,6-dichloropurine (1.5 eq), and

    
     (2.0 eq) in anhydrous THF.
    
  • Addition: Cool to 0°C under

    
    . Add DIAD (2.0 eq) dropwise over 30 mins.
    
  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Purify via flash chromatography (SiO2, Gradient Hexane -> EtOAc).

  • Validation:

    
     NMR must confirm N9-alkylation (shift in purine protons) vs N7-alkylation (minor byproduct).
    
Phase 3: Ligand Functionalization (Library Generation)

Now that the core (N)-methanocarba nucleoside is built, specific A3AR-directing groups are added.

A. C6-Position Substitution (Primary Amine):

  • Reagent: 3-Iodobenzylamine (Classic A3AR motif).

  • Protocol: Dissolve the coupled product in EtOH/TEA. Add amine (1.2 eq). Heat to 50°C for 4 hours.

  • Mechanism:[3][5][6][7]

    
     displacement of the C6-chloride.
    

B. C2-Position Substitution (Optional for Agonists):

  • Reagent: Sodium thiomethoxide or alkynes (Sonogashira).

  • Protocol: React the C6-substituted product with NaSMe in DMF at 80°C in a sealed tube.

C. 5'-Position Modification (The "Uronamide" Switch):

  • Rationale: A3AR agonists require a 5'-uronamide (amide) rather than a 5'-hydroxyl.

  • Step C1 (Oxidation): TEMPO/BAIB oxidation of the 5'-hydroxymethyl group to the carboxylic acid.

  • Step C2 (Amidation): Coupling with Methylamine (using HATU/DIPEA) to form the 5'-N-methyluronamide .

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Bicyclic Alcohol (Protected) Step1 Step 1: Mitsunobu Coupling (THF, PPh3, DIAD, 0°C) Start->Step1 Base Reagent: 2,6-Dichloropurine Base->Step1 Inter1 Intermediate: N9-Coupled Dichloropurine Step1->Inter1 Step2 Step 2: C6-Substitution (SNAr) (R-NH2, e.g., 3-Iodobenzylamine) Inter1->Step2 Step3 Step 3: C2-Substitution (e.g., NaSMe or Sonogashira) Step2->Step3 Step4 Step 4: 5'-Derivatization (Oxidation -> Amide Coupling) Step3->Step4 Final Final Ligand: (N)-Methanocarba A3AR Agonist Step4->Final

Figure 2: Convergent synthetic workflow for generating A3AR selective ligands.

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes how specific modifications to the bicyclic scaffold affect pharmacological parameters (Data aggregated from Jacobson et al.).

Moiety ModifiedModificationEffect on hA3AR Affinity (

)
Selectivity (vs A1/A2A)
Ribose Ring Native Ribose~10-50 nMLow
Ribose Ring (N)-Methanocarba < 1 nM High (>1000x)
C6-Position -NH2 (Adenosine)ModerateLow
C6-Position 3-Iodobenzylamine High (< 1 nM) Very High
C2-Position -HModerateModerate
C2-Position -Cl or -SMeHighHigh
5'-Position -CH2OHModerateLow
5'-Position -CONHMe (Uronamide) High High

Troubleshooting & Critical Control Points

  • Stereochemistry Integrity: The Simmons-Smith cyclopropanation used to create the bicyclic ring must be strictly controlled. If the "South" isomer is formed, it must be removed via chiral HPLC, as it acts as a weak antagonist or inactive impurity.

  • Mitsunobu Failure: If the coupling yield is low (<30%), ensure the bicyclic alcohol is completely dry (azeotrope with toluene). Steric hindrance at the N9 position of 2,6-dichloropurine can be significant; using polymer-bound

    
      can assist in purification.
    
  • Deprotection Sequence: If using acetonide protection on the 2,3-diols, deprotect (using TFA/Water) after the C6/C2 substitutions but before the final biological assay. Premature deprotection can lead to side reactions during the Mitsunobu step.

References

  • Tchilibon, S., et al. (2005). "(N)-Methanocarba Nucleosides as A3 Adenosine Receptor Agonists." Journal of Medicinal Chemistry.

  • Melman, A., et al. (2008). "Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose." Nucleosides, Nucleotides and Nucleic Acids.

  • Tosh, D. K., et al. (2012). "Functionalized congeners of A3 adenosine receptor-selective nucleosides containing a bicyclo[3.1.0]hexane ring system." Journal of Medicinal Chemistry.

  • Jacobson, K. A., et al. (2000). "A3 adenosine receptors: design of selective ligands and therapeutic prospects." Trends in Pharmacological Sciences.

  • Lee, K., et al. (2001). "Structure-activity relationships of 2-chloro-N6-(substituted)benzyl-5'-N-methylcarboxamidoadenosines as potent and selective A3 adenosine receptor agonists." Journal of Medicinal Chemistry.

Sources

Application

Bicyclo[3.1.0]hexan-3-amine in the synthesis of antiviral compounds.

Application Note: Bicyclo[3.1.0]hexan-3-amine in Antiviral Drug Design Executive Summary The bicyclo[3.1.0]hexane scaffold has emerged as a "magic ring" in modern medicinal chemistry, prized for its ability to freeze bio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bicyclo[3.1.0]hexan-3-amine in Antiviral Drug Design

Executive Summary

The bicyclo[3.1.0]hexane scaffold has emerged as a "magic ring" in modern medicinal chemistry, prized for its ability to freeze bioactive conformations with minimal molecular weight penalty. In antiviral research, specifically for Influenza Neuraminidase inhibitors and Nucleoside analogues (N-methanocarba) , this scaffold serves as a rigid bioisostere of cyclohexane or ribose. By locking the ring pucker, it mimics high-energy transition states (such as the oxocarbenium ion in sialic acid hydrolysis) or pre-organizes ligands to reduce the entropic cost of binding (


).

Critical Distinction: While structurally similar to the amino-cyclopentanol ring found in the HIV integrase inhibitor Bictegravir , the bicyclo[3.1.0]hexan-3-amine offers a distinct vector profile and higher rigidity, making it superior for targets requiring a specific "boat" or "twist-boat" geometry.

Mechanistic Rationale: The "Conformational Lock"

In antiviral design, flexible rings (like the cyclohexene in Oseltamivir) often suffer an entropic penalty upon binding to the viral enzyme. The bicyclo[3.1.0]hexane scaffold solves this by:

  • Rigidification: The fused cyclopropane ring locks the cyclopentane unit into a specific boat-like conformation.[1]

  • Vector Alignment: Substituents at the C3 position (amine) can be directed endo or exo relative to the cyclopropane, allowing precise probing of hydrophobic pockets.

  • Transition State Mimicry: In neuraminidase inhibitors, the scaffold mimics the distorted half-chair/boat conformation of the sialosyl cation transition state.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the logical progression from a flexible natural substrate to the rigidified bicyclo[3.1.0]hexane inhibitor.

SAR_Logic Substrate Natural Substrate (Sialic Acid/Ribose) Flexible Chair Transition Transition State (Oxocarbenium Ion) Distorted Boat Substrate->Transition Enzymatic Hydrolysis FlexibleDrug 1st Gen Inhibitor (Oseltamivir/Tamiflu) Flexible Cyclohexene Transition->FlexibleDrug Mimicry (Imperfect) RigidScaffold Bicyclo[3.1.0]hexane Scaffold 'Frozen' Boat Geometry Transition->RigidScaffold Perfect Geometrical Match Optimization Optimized Antiviral (Low Entropy Penalty) FlexibleDrug->Optimization Lead Opt. (Rigidification) RigidScaffold->Optimization Functionalization (C3-Amine)

Caption: Evolution of antiviral scaffolds from flexible substrates to rigidified bicyclo[3.1.0]hexane mimics, reducing entropic loss.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (1R,3S,5R)-3-Aminobicyclo[3.1.0]hexane

Rationale: The synthesis must be stereocontrolled to ensure the amine is correctly oriented (typically endo or exo depending on the target). The Simmons-Smith cyclopropanation is the gold standard here, utilizing the hydroxyl group of a cyclopentenol precursor to direct the cyclopropane addition to the same face (syn-direction).

Materials:

  • (S)-Cyclopent-2-en-1-ol (Starting material)

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM), anhydrous

  • Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) for amine installation.
    

Step-by-Step Methodology:

  • Directed Cyclopropanation (Simmons-Smith):

    • Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add (S)-cyclopent-2-en-1-ol (1.0 eq) in anhydrous DCM (0.2 M). Cool to -10°C.

    • Reagent Formation: Carefully add

      
       (2.2 eq) dropwise. Stir for 15 min.
      
    • Addition: Add

      
       (2.4 eq) dropwise over 20 min. The solution may become cloudy.
      
    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Cool to 0°C. Quench slowly with saturated

      
      .
      
    • Workup: Extract with DCM (3x). Wash organics with brine, dry over

      
      .
      
    • Result:(1R,3R,5S)-Bicyclo[3.1.0]hexan-3-ol (Hydroxyl and cyclopropane are syn).

  • Inversion to Amine (Mitsunobu/Azide):

    • Goal: Convert the C3-alcohol to a C3-amine with inversion of configuration (anti to cyclopropane).

    • Reaction: Dissolve the alcohol (1.0 eq) in THF. Add

      
       (1.2 eq) and DPPA (1.2 eq). Cool to 0°C.
      
    • Activation: Add DIAD (1.2 eq) dropwise. Stir at RT for 16 hours.[2]

    • Reduction: The resulting azide intermediate is reduced via Staudinger reduction (

      
      , 
      
      
      
      ) or hydrogenation (
      
      
      , Pd/C) to yield the primary amine.
    • Final Product:(1R,3S,5R)-Bicyclo[3.1.0]hexan-3-amine .

Protocol B: Coupling to Antiviral Core (General Procedure)

Rationale: Once the chiral amine is synthesized, it is coupled to the viral inhibitor core (e.g., a carboxylic acid derivative of a neuraminidase transition state mimic).

Table 1: Standard Coupling Conditions

ParameterConditionNote
Solvent DMF or DMF/DCM (1:1)DMF ensures solubility of polar viral cores.
Coupling Agent HATU (1.1 eq)Preferred over EDC for faster kinetics and lower racemization.
Base DIPEA (2.5 - 3.0 eq)Must maintain pH > 8 for the amine salt to react.
Temperature 0°C

RT
Start cold to minimize side reactions.
Monitoring LC-MS (C18 column)Look for M+H peak; monitor disappearance of acid.

Procedure:

  • Dissolve the Antiviral Carboxylic Acid Core (1.0 eq) in DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir for 5 min.

  • Add HATU (1.1 eq). The solution should turn slightly yellow. Stir for 10 min to activate the acid.

  • Add the Bicyclo[3.1.0]hexan-3-amine (1.1 eq) prepared in Protocol A.

  • Stir at RT for 4–12 hours.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then

    
    . Purify via Reverse-Phase HPLC if the product is polar.
    

Synthetic Workflow Diagram

This diagram details the stereochemical flow from the starting alkene to the final coupled antiviral candidate.

Synthesis_Workflow Start Start: (S)-Cyclopent-2-en-1-ol (Chiral Pool) Simmons Step 1: Simmons-Smith (Et2Zn, CH2I2) Hydroxyl-Directed Start->Simmons Inter1 Intermediate: (1R,3R,5S)-Bicyclo[3.1.0]hexan-3-ol (Syn-Stereochemistry) Simmons->Inter1 Stereoselective Mitsunobu Step 2: Mitsunobu/Azidation (DPPA, DIAD, PPh3) Inversion of Config. Inter1->Mitsunobu Azide Intermediate: Azide (Anti-Stereochemistry) Mitsunobu->Azide Inversion (Walden) Reduction Step 3: Staudinger Reduction (PPh3, H2O) Azide->Reduction Amine Product: (1R,3S,5R)-Amine Rigid Scaffold Reduction->Amine Coupling Step 4: HATU Coupling to Antiviral Core Amine->Coupling

Caption: Stereocontrolled synthesis of the bicyclo[3.1.0]hexan-3-amine scaffold via directed cyclopropanation and stereochemical inversion.

References

  • Colombo, C., et al. (2018).[2] "Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase." PLOS ONE.

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[2] (Classic Protocol Foundation).

  • Jacobson, K. A., et al. (2000). "Methanocarba analogues of nucleosides: synthesis and biological activity." Journal of Medicinal Chemistry. (Nucleoside Applications).

  • PubChem Compound Summary. (2023). "Bictegravir." (For structural comparison/differentiation).

  • Charette, A. B., et al. (2001).[3] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols." Journal of the American Chemical Society.[2]

Sources

Method

Application Note: Strategic Synthesis of Bicyclo[3.1.0]hexane Scaffolds for ATP-Competitive Kinase Inhibitors

Introduction: The Conformational Lock Strategy In the design of ATP-competitive kinase inhibitors, entropy plays a decisive role in binding affinity. Standard ribose-based nucleoside analogs often suffer from free rotati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Lock Strategy

In the design of ATP-competitive kinase inhibitors, entropy plays a decisive role in binding affinity. Standard ribose-based nucleoside analogs often suffer from free rotation and ring puckering (pseudorotation) between C2'-endo (South) and C3'-endo (North) conformations. This conformational flexibility imposes an entropic penalty upon binding to the kinase active site.

The bicyclo[3.1.0]hexane scaffold, specifically the (N)-methanocarba modification, serves as a rigid bioisostere of the ribose ring.[1] By fusing a cyclopropane ring to the cyclopentane core, the system is "locked" into a specific conformation—typically the North (C3'-endo) pucker—which closely mimics the bioactive conformation required by many kinases and A3 adenosine receptors, while discriminating against polymerases (which often prefer South conformations).

Key Advantages:
  • Entropic Gain: Pre-organizes the inhibitor into the bioactive conformation ($ \Delta G_{binding} $ improvement).

  • Metabolic Stability: The carbocyclic nature resists phosphorylases and nucleosidases that degrade natural ribose.

  • Selectivity: Discrimination between structurally similar enzymes (e.g., Kinase vs. Polymerase) based on sugar pucker preference.

Structural Logic & Design Rationale

Before synthesis, it is critical to select the correct bicyclic isomer. For kinase applications targeting the ATP binding site, the (N)-methanocarba (North) conformation is generally preferred.

Visualization: Conformational Locking Mechanism

G Ribose Natural Ribose (Flexible) Equilibrium Pseudorotational Equilibrium Ribose->Equilibrium North North (C3'-endo) Kinase Preferred Equilibrium->North Low Barrier South South (C2'-endo) Polymerase Preferred Equilibrium->South Low Barrier Bicyclo Bicyclo[3.1.0]hexane (Methanocarba) Locked Conformationally LOCKED (North) Bicyclo->Locked Cyclopropane Fusion Locked->North Structural Constraint

Figure 1: The bicyclo[3.1.0]hexane scaffold eliminates the entropic penalty of ring puckering, locking the inhibitor in the kinase-preferred 'North' conformation.

Protocol: Synthesis of the (N)-Methanocarba Core[2][3]

This protocol details the synthesis of the pseudo-sugar scaffold (1S,2R,3S,4S,5S)-2,3-dihydroxy-4-(hydroxymethyl)bicyclo[3.1.0]hexane , a versatile intermediate for coupling with various kinase "hinge-binding" heterocycles (e.g., Adenine, Pyrrolopyrimidine).

Methodology: We utilize a "Chiral Pool" approach starting from D-ribose to ensure absolute stereochemical control, following the optimized route established by Michel et al. and Jacobson et al.[1][2]

Reagents & Equipment[1][4][5]
  • Starting Material: D-Ribose

  • Key Reagents: 2,2-Dimethoxypropane, TBDPS-Cl, Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Sodium Hydride (NaH).
  • Safety: Diethylzinc is pyrophoric. All cyclopropanation steps must be performed under strict inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology
Phase 1: Preparation of the Allylic Alcohol Precursor
  • Protection: Protect D-ribose as the acetonide using 2,2-dimethoxypropane and

    
     (cat) in acetone.
    
  • Wittig Olefination: Treat the protected ribose with

    
     to generate the 
    
    
    
    -unsaturated ester.
  • Reduction & Silylation: Reduce the ester to the allylic alcohol using DIBAL-H, then protect the primary alcohol with TBDPS-Cl to prevent interference during cyclopropanation.

Phase 2: Directed Cyclopropanation (The Critical Step)

This step installs the bicyclic core. The stereochemistry is directed by the existing chiral centers of the ribose derivative.

  • Reagent Prep: In a flame-dried flask under Argon, dissolve the allylic alcohol intermediate (1.0 eq) in anhydrous DCM.

  • Furukawa Modification: Cool to -20°C. Add

    
     (1M in hexanes, 5.0 eq) dropwise. Stir for 10 min.
    
  • Addition: Add

    
     (10.0 eq) dropwise, maintaining temperature below -10°C.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting olefin spot should disappear.

  • Quench: CAREFULLY quench with saturated

    
     solution. Vigorous gas evolution will occur.
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
Phase 3: Mitsunobu Coupling to Kinase Hinge Binder

This step attaches the "warhead" (nucleobase mimic) to the scaffold.

  • Setup: Dissolve the bicyclo[3.1.0]hexane scaffold (1.0 eq),

    
     (1.5 eq), and the desired Purine/Pyrimidine base (e.g., 
    
    
    
    -benzoyladenine) (1.2 eq) in anhydrous THF.
  • Coupling: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Stir at RT for 24 hours.

  • Deprotection:

    • Remove TBDPS group: TBAF (1M in THF).

    • Remove Acetonide/Benzoyl groups: 10% TFA/Water or methanolic ammonia (depending on base stability).

Experimental Workflow Visualization

Synthesis Start D-Ribose (Chiral Pool) Step1 1. Acetonide Protection 2. Wittig Olefination 3. DIBAL-H Reduction Start->Step1 Inter1 Allylic Alcohol Intermediate Step1->Inter1 Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM) Inter1->Step2 Stereoselective Ring Closure Inter2 Bicyclo[3.1.0]hexane Scaffold Step2->Inter2 Step3 Mitsunobu Coupling (DIAD, PPh3, Nucleobase) Inter2->Step3 Inversion at C1' Final Protected Kinase Inhibitor Step3->Final

Figure 2: Synthetic workflow for converting D-Ribose into the Methanocarba Kinase Inhibitor scaffold.

Quality Control & Validation Data

Trustworthy characterization is essential, particularly for confirming the bicyclic ring fusion and the "North" conformation.

NMR Validation Criteria

The coupling constant (


) between protons 

and

is the definitive metric for conformation.
Parameter"North" (Methanocarba)"South" (Flexible Ribose)
Scaffold Bicyclo[3.1.0]hexaneFuranose
Dihedral Angle (

)
~100°~140°

Coupling
< 1.0 Hz (often ~0 Hz) 3.0 – 8.0 Hz
NOE Signal Strong

Weak/Absent

Protocol Note: If your


-NMR shows a doublet for 

with

, the cyclopropanation may have failed, or the ring system has opened. A true North-methanocarba scaffold typically shows

as a singlet or a very tight doublet (

).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclopropanation Moisture in reagents (

is sensitive).
Use fresh bottles; flame-dry glassware; ensure Argon flow.
Incomplete Mitsunobu Steric hindrance of the bicyclic system.[3]Increase DIAD/

to 2.0 eq; Sonication during addition; Allow longer reaction times (48h).
Cis/Trans Isomerization Acid sensitivity of the cyclopropane.Avoid strong Lewis acids during workup; use buffered quenching (

).

References

  • Michel, P., et al. (2003). Synthesis of (N)-Methanocarba Nucleosides. Journal of Organic Chemistry .

  • Jacobson, K. A., et al. (2000). Structure-Activity Relationships of Bisphosphate Nucleotide Derivatives as P2Y1 Receptor Antagonists. Journal of Medicinal Chemistry .

  • Tosh, D. K., et al. (2016).[4] Methanocarba Nucleosides as A3 Adenosine Receptor Agonists. Bioorganic & Medicinal Chemistry .

  • PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery. White Paper .

Sources

Application

Derivatization of Bicyclo[3.1.0]hexan-3-amine for structure-activity relationship studies

An Application Guide to the Strategic Derivatization of Bicyclo[3.1.0]hexan-3-amine for Structure-Activity Relationship (SAR) Studies Introduction: The Strategic Value of Conformational Restraint In the landscape of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of Bicyclo[3.1.0]hexan-3-amine for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of Conformational Restraint

In the landscape of modern drug discovery, the ability to control the three-dimensional shape of a molecule is paramount. The bicyclo[3.1.0]hexane scaffold has emerged as a powerful tool in this endeavor, serving as a conformationally restricted bioisostere of the flexible cyclohexane ring.[1][2] Unlike cyclohexane, which readily interconverts between chair and boat conformations, the fusion of a cyclopentane with a cyclopropane ring locks the bicyclo[3.1.0]hexane core into a rigid, puckered, boat-like geometry.[1][2][3] This inherent rigidity pre-organizes pharmacophoric elements in a defined spatial orientation, which can lead to significant gains in binding affinity, enhanced selectivity against off-targets, and improved metabolic stability.[1][2]

The utility of this scaffold is not merely theoretical; it is a validated component in numerous biologically active agents. It forms the core of nucleoside analogues targeting the adenosine A₃ receptor for inflammation and cancer therapies, and it is found in clinical candidates for treating chronic pain, such as cannabinoid receptor type 2 (CB2) agonists.[1][2][4][5] The central challenge and opportunity for medicinal chemists lie in understanding how to decorate this rigid core to optimize interactions with a biological target. Bicyclo[3.1.0]hexan-3-amine is an ideal starting point for such explorations, offering a primary amine as a versatile chemical handle for diversification.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of bicyclo[3.1.0]hexan-3-amine. It details robust synthetic protocols for key transformations and explains the causal logic behind these experimental choices, empowering teams to efficiently navigate the chemical space and build robust structure-activity relationships (SAR).

Accessing the Core: Synthesis of Bicyclo[3.1.0]hexan-3-amine

Before derivatization can begin, a reliable route to the parent amine is necessary. A common and efficient strategy commences with the corresponding ketone, bicyclo[3.1.0]hexan-3-one. The ketone itself can be synthesized via several methods, including scalable routes from inexpensive starting materials like (R)-epichlorohydrin.[1] The primary amine is then installed in a direct fashion via reductive amination.

Causality: This two-step sequence is favored for its high efficiency and operational simplicity. The reductive amination of a ketone with an ammonia source (or a protected equivalent) is a cornerstone transformation in medicinal chemistry for its reliability and broad substrate scope.[1][6] The choice of reducing agent is critical for controlling the reaction; mild hydride donors like sodium borohydride or sodium cyanoborohydride are effective at reducing the intermediate imine in situ without affecting the ketone starting material.[1][7]

Synthesis_Core Ketone Bicyclo[3.1.0]hexan-3-one Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Amine Bicyclo[3.1.0]hexan-3-amine Imine->Amine Reduction (e.g., NaBH₄)

Caption: Synthesis of the bicyclo[3.1.0]hexan-3-amine core.

Strategic Derivatization at the N-3 Position

The primary amine of bicyclo[3.1.0]hexan-3-amine is the principal vector for diversification. By modifying this position, researchers can systematically probe the steric and electronic environment of a target's binding pocket. Two highly effective and complementary strategies are N-acylation/sulfonylation and N-alkylation via reductive amination.

Derivatization_Strategies cluster_start Starting Material cluster_acyl Strategy 1: Probing Polar Interactions cluster_alkyl Strategy 2: Probing Steric Space StartAmine Bicyclo[3.1.0]hexan-3-amine Acyl N-Acyl Derivatives (Amides) StartAmine->Acyl RCOCl or RCOOH, Coupling Agent Sulfonyl N-Sulfonyl Derivatives (Sulfonamides) StartAmine->Sulfonyl RSO₂Cl, Base Alkyl N-Alkyl Derivatives (Secondary/Tertiary Amines) StartAmine->Alkyl R'CHO, Reductant

Caption: Key derivatization pathways for SAR exploration.

Strategy 1: N-Acylation and N-Sulfonylation

Scientific Rationale: The formation of amides and sulfonamides is a foundational tactic in SAR studies. These functional groups introduce hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and a hydrogen bond donor (the N-H proton). This allows for probing polar interactions within the binding site. By varying the 'R' group on the acyl or sulfonyl chloride, one can introduce a wide array of substituents—aliphatic, aromatic, heterocyclic—to explore properties like lipophilicity, size, and potential for π-stacking interactions.

Strategy 2: N-Alkylation via Reductive Amination

Scientific Rationale: This strategy appends alkyl or aryl-alkyl groups directly to the nitrogen atom, converting the primary amine into a secondary or tertiary amine.[8] This is a powerful method for exploring the steric boundaries of a binding pocket. Unlike acylation, this modification often retains or increases the basicity of the nitrogen, which can be crucial for forming salt-bridge interactions with acidic residues like aspartate or glutamate in the target protein. The reaction is robust and proceeds under mild conditions, making it ideal for library synthesis.[9]

Building the Structure-Activity Relationship (SAR) Table

Systematic derivatization allows for the construction of a clear SAR table. By keeping the bicyclo[3.1.0]hexane core constant and modifying only the substituent at the N-3 position, any observed changes in biological activity can be directly attributed to that modification. This systematic approach is the bedrock of rational drug design.

Below is a representative SAR table summarizing how different derivatization strategies might influence binding affinity for a hypothetical kinase target.

Derivative Class Modification (R-Group) Rationale for Synthesis Hypothetical Kᵢ (nM) SAR Interpretation
Parent Amine-HBaseline compound5,000The core scaffold has weak intrinsic affinity.
N-Acyl -C(O)CH₃Introduce H-bond acceptor, minimal steric bulk.850Addition of a carbonyl is beneficial, suggesting a nearby H-bond donor.
N-Acyl -C(O)PhProbe for aromatic/hydrophobic interactions.220Aromatic ring significantly improves affinity, likely via π-π stacking or hydrophobic packing.
N-Sulfonyl -S(O)₂CH₃Introduce stronger H-bond acceptor with different geometry.3,500Sulfonamide is less tolerated than amide, possibly due to steric clash or unfavorable electronic properties.
N-Alkyl -CH₂PhIntroduce flexible aromatic group, retain basicity.95A basic nitrogen combined with an aromatic ring is highly favorable. Suggests a key salt-bridge interaction.
N-Alkyl -CH(CH₃)₂Probe steric tolerance with a branched alkyl group.1,500Isopropyl group is less active than benzyl, indicating a preference for a flat, aromatic substituent over simple bulk.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with notes on characterization to confirm successful reaction outcomes.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

Principle: An acid chloride reacts readily with the primary amine in the presence of a non-nucleophilic base to neutralize the HCl byproduct, forming a stable amide bond.

Materials and Reagents:

  • Bicyclo[3.1.0]hexan-3-amine (1.0 eq)

  • Acetyl chloride (or other acid chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Step-by-Step Methodology:

  • Dissolve bicyclo[3.1.0]hexan-3-amine (e.g., 100 mg, 1.03 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the base, triethylamine (215 µL, 1.55 mmol), to the stirred solution.

  • Add the acid chloride (e.g., acetyl chloride, 81 µL, 1.13 mmol) dropwise to the solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification: a. Quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL), water (15 mL), and brine (15 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

Characterization:

  • ¹H NMR: Appearance of a new amide N-H signal (typically δ 5.5-8.5 ppm) and signals corresponding to the acyl group. Disappearance of the broad NH₂ signal.

  • MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the calculated mass of the product.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

Principle: The primary amine and an aldehyde (or ketone) form an intermediate imine (or enamine), which is immediately reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride to yield the secondary amine.[7][9]

Materials and Reagents:

  • Bicyclo[3.1.0]hexan-3-amine (1.0 eq)

  • Benzaldehyde (or other aldehyde/ketone) (1.0 eq)

  • Sodium triacetoxyborohydride [NaB(OAc)₃H] (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic, ~0.1 eq, optional but often helpful)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Methodology:

  • To a round-bottom flask, add bicyclo[3.1.0]hexan-3-amine (e.g., 100 mg, 1.03 mmol) and the aldehyde (e.g., benzaldehyde, 105 µL, 1.03 mmol) to DCE (5 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (328 mg, 1.55 mmol) portion-wise over 10 minutes. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: a. Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until effervescence ceases. b. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. d. Filter and concentrate the organic phase under reduced pressure. e. The resulting crude secondary amine can be purified by flash column chromatography on silica gel.

Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (δ ~9-10 ppm). Appearance of new signals corresponding to the added alkyl group (e.g., a benzylic CH₂ around δ 3.8-4.5 ppm).

  • MS (ESI+): Observation of the [M+H]⁺ ion corresponding to the calculated mass of the N-alkylated product.

References

  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF. [Link]

  • Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]

  • Google Patents. WO2008038251A2 - 3-aza-bicyclo[3.1.
  • Royal Society of Chemistry. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. [Link]

  • National Center for Biotechnology Information. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • National Center for Biotechnology Information. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. [Link]

  • Semantic Scholar. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • ETH Zurich Research Collection. Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. [Link]

  • MDPI. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. [Link]

  • ResearchGate. (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. [Link]

  • Google Patents. 3-AZA-BICYCLO[3.1.
  • Preprints.org. Development of Bicyclo[3.1.0]hexane-based A3 Receptor Ligands – Closing the Gaps in the Structure-affinity Relationships. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]

  • ResearchGate. (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Beilstein Journals. Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to. [Link]

  • ChemRxiv. Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. [Link]

  • National Center for Biotechnology Information. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed. Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. [Link]

  • ARKAT USA. N-Acylation in combinatorial chemistry. [Link]

Sources

Method

The Bicyclo[3.1.0]hexane Scaffold: A Rigid Framework for Innovating Neuro-Psychiatric Therapeutics

Introduction: The Strategic Advantage of Conformational Constraint in CNS Drug Design In the intricate landscape of neuro-psychiatric drug discovery, achieving selective and potent modulation of central nervous system (C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint in CNS Drug Design

In the intricate landscape of neuro-psychiatric drug discovery, achieving selective and potent modulation of central nervous system (CNS) targets is a paramount challenge. The inherent flexibility of many small molecule ligands can lead to promiscuous binding, off-target effects, and suboptimal efficacy. The bicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif to overcome these hurdles.[1] Its defining feature is a fused cyclopropane and cyclopentane ring system, which imparts a high degree of conformational rigidity.[2] This locked, three-dimensional architecture serves as a powerful tool for medicinal chemists, acting as a bioisostere for more flexible structures like cyclohexane.[1] By constraining the spatial orientation of pharmacophoric elements, bicyclo[3.1.0]hexane-containing molecules can achieve enhanced binding affinity and selectivity for their intended biological targets, often leading to improved metabolic stability and reduced off-target effects.[1] This application note will delve into the diverse applications of bicyclo[3.1.0]hexan-3-amine and its derivatives in the discovery of novel therapeutics for a range of neuro-psychiatric disorders, providing detailed protocols for their synthesis and evaluation.

Core Applications in Neuro-Psychiatric Drug Discovery

The bicyclo[3.1.0]hexane framework has been successfully incorporated into ligands targeting a variety of CNS receptors and transporters implicated in the pathophysiology of depression, schizophrenia, anxiety, and other neurological and psychiatric conditions.

Modulators of Metabotropic Glutamate Receptors (mGluRs)

The glutamatergic system is a key player in synaptic plasticity and neuronal excitability, and its dysregulation is linked to numerous psychiatric disorders.[3] Group II mGluRs (mGluR2 and mGluR3) are particularly attractive targets as their activation or inhibition can modulate glutamate release.

  • Rationale for Bicyclo[3.1.0]hexane Analogs: The bicyclo[3.1.0]hexane core has been instrumental in designing conformationally constrained analogs of glutamate.[4] These rigid structures mimic the proposed bioactive conformation of glutamate at group II mGluRs, leading to potent and selective agonism or antagonism.[4]

  • Exemplary Compound: (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): This compound is a potent and selective agonist for group II mGluRs and has demonstrated anxiolytic and anticonvulsant properties in preclinical models.[4][5] Its development highlighted the potential of this scaffold in creating orally active CNS drugs.[4][6]

  • Antagonists for Depression: More recently, novel bicyclo[3.1.0]hexane analogs have been developed as antagonists of mGluR2/3.[7] These compounds show promise as a new class of antidepressants, with demonstrated efficacy in animal models such as the mouse forced swim test.[3][7]

Inhibitors of the Glycine Transporter 1 (GlyT1)

Enhancing N-methyl-D-aspartate (NMDA) receptor function is a promising strategy for treating the negative and cognitive symptoms of schizophrenia.[8][9] One approach to achieve this is by inhibiting the glycine transporter 1 (GlyT1), thereby increasing the synaptic concentration of the NMDA receptor co-agonist glycine.[8][9]

  • Rationale for Bicyclo[3.1.0]hexane-based Inhibitors: The bicyclo[3.1.0]hexane scaffold has been successfully employed in a "scaffold hopping" approach to identify novel GlyT1 inhibitors with excellent potency and CNS penetration.[9][10] These compounds have demonstrated efficacy in preclinical models of schizophrenia, such as the prepulse inhibition test.[9][10]

Dopamine D3 Receptor Antagonists for Addiction

The dopamine D3 receptor is implicated in the rewarding effects of drugs of abuse, making it a key target for the development of anti-addiction therapies.

  • Rationale for Bicyclo[3.1.0]hexane Derivatives: A novel series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes has been developed as potent and selective dopamine D3 receptor antagonists.[11] These compounds exhibit high affinity for the D3 receptor, good oral bioavailability, and significant brain penetration.[11] In preclinical models, they have been shown to attenuate the rewarding effects of nicotine and cocaine.[11]

Orexin Receptor Antagonists for Sleep Disorders

Orexin receptors play a crucial role in regulating sleep and wakefulness, and their antagonism is a validated approach for the treatment of insomnia.

  • Rationale for 3-Aza-bicyclo[3.1.0]hexane Derivatives: Derivatives of 3-aza-bicyclo[3.1.0]hexane have been developed as non-peptide antagonists of human orexin receptors.[6][12] These compounds hold potential for the treatment of sleep disorders, as well as other conditions such as eating and drinking disorders.[6][12]

Data Presentation: A Snapshot of Bicyclo[3.1.0]hexane-Based CNS Ligands

The following table summarizes the activity of representative compounds incorporating the bicyclo[3.1.0]hexane scaffold at various neuro-psychiatric targets.

Compound/SeriesTargetActivityIndication(s)Key Findings
(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)mGluR2/3Agonist (EC50 = 0.055 µM)Anxiety, SeizuresOrally active, potent, and selective for group II mGluRs.[4][5]
Bicyclo[3.1.0]hexane glutamic acid analogsmGluR2/3Antagonist (IC50 = 46 nM)DepressionActive in the mouse forced swim test.[7]
[3.1.0]-based seriesGlyT1InhibitorSchizophreniaExcellent potency, selectivity, and CNS penetration.[9][10]
1,2,4-Triazol-3-yl-azabicyclo[3.1.0]hexanesDopamine D3AntagonistAddictionHigh affinity, selectivity, and brain penetration.[11]
3-Aza-bicyclo[3.1.0]hexane derivativesOrexin ReceptorsAntagonistSleep DisordersPotential for treating sleep and eating disorders.[6][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key bicyclo[3.1.0]hexane intermediate and for the in vitro and in vivo evaluation of compounds targeting neuro-psychiatric disorders.

Protocol 1: Synthesis of (±)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid

This protocol is adapted from the high-yielding synthesis of LY354740 and its analogs, starting from 2-cyclopentenone.[5][6]

Workflow Diagram:

Synthesis_Workflow Start 2-Cyclopentenone Step1 Michael Addition Start->Step1 Intermediate1 Substituted Cyclopentanone Step1->Intermediate1 Step2 Cyclopropanation Intermediate1->Step2 Intermediate2 Bicyclic Ketone Step2->Intermediate2 Step3 Strecker Synthesis Intermediate2->Step3 Intermediate3 Aminonitrile Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End (±)-2-Aminobicyclo[3.1.0]hexane- 2,6-dicarboxylic Acid Step4->End

Caption: Synthetic workflow for (±)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.

Step-by-Step Methodology:

  • Michael Addition: React 2-cyclopentenone with a suitable nucleophile (e.g., a malonate ester) under basic conditions to introduce a substituent at the 3-position.

  • Cyclopropanation: Treat the resulting substituted cyclopentanone with a diazomethane precursor (e.g., diazomethane generated in situ or a safer alternative like trimethylsilyldiazomethane) in the presence of a suitable catalyst (e.g., a palladium or copper catalyst) to form the bicyclo[3.1.0]hexan-2-one core.

  • Strecker Synthesis: React the bicyclic ketone with an alkali metal cyanide (e.g., sodium cyanide) and an ammonium salt (e.g., ammonium chloride) to form the corresponding aminonitrile.

  • Hydrolysis: Subject the aminonitrile to acidic or basic hydrolysis to convert the nitrile and ester groups to carboxylic acids, yielding the final product, (±)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.

Protocol 2: In Vitro Evaluation - mGluR2/3 Functional Assay (cAMP Inhibition)

This protocol describes a cell-based assay to determine the functional activity of bicyclo[3.1.0]hexane derivatives at mGluR2/3 by measuring the inhibition of forskolin-stimulated cAMP production.[13]

Workflow Diagram:

cAMP_Assay_Workflow Start CHO cells expressing human mGluR2 Step1 Cell Seeding (384-well plate) Start->Step1 Step2 Incubation with Test Compound Step1->Step2 Step3 Stimulation with Forskolin Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 cAMP Detection (e.g., HTRF, AlphaScreen) Step4->Step5 End Data Analysis (IC50/EC50 determination) Step5->End

Caption: Workflow for the mGluR2/3 cAMP functional assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 or mGluR3 receptor. Seed the cells into a 384-well microplate at an appropriate density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the test bicyclo[3.1.0]hexane compounds and add them to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a solution of forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: In Vivo Evaluation - Mouse Forced Swim Test (Antidepressant Model)

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.[4][14]

Workflow Diagram:

FST_Workflow Start Acclimatize Mice Step1 Administer Test Compound or Vehicle (i.p.) Start->Step1 Step2 Place Mouse in Cylinder of Water Step1->Step2 Step3 Record Behavior for 6 min Step2->Step3 Step4 Measure Immobility Time (last 4 min) Step3->Step4 End Statistical Analysis Step4->End

Caption: Workflow for the mouse forced swim test.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimatize male mice (e.g., C57BL/6) to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer the test bicyclo[3.1.0]hexane compound or vehicle control via intraperitoneal (i.p.) injection at a specific time point before the test (e.g., 30-60 minutes).

  • Forced Swim Procedure: Individually place each mouse in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Behavioral Recording: Record the behavior of the mouse for a 6-minute session.

  • Data Analysis: Score the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.

Protocol 4: In Vivo Evaluation - Prepulse Inhibition (PPI) Test (Schizophrenia Model)

PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients.[3][15] This test is used to evaluate the potential of compounds to reverse schizophrenia-like deficits in animal models.

Workflow Diagram:

PPI_Workflow Start Acclimatize Mice Step1 Administer Test Compound or Vehicle Start->Step1 Step2 Place Mouse in Startle Chamber Step1->Step2 Step3 Present Acoustic Stimuli (Pulse alone, Prepulse + Pulse) Step2->Step3 Step4 Measure Startle Response Step3->Step4 End Calculate %PPI and Statistical Analysis Step4->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Alkylation of Bicyclo[3.1.0]hexan-3-amine

Status: Operational Ticket Focus: Side Reaction Mitigation & Protocol Optimization Assigned Specialist: Senior Application Scientist System Overview: The Scaffold The Bicyclo[3.1.0]hexan-3-amine scaffold is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Reaction Mitigation & Protocol Optimization Assigned Specialist: Senior Application Scientist

System Overview: The Scaffold

The Bicyclo[3.1.0]hexan-3-amine scaffold is a critical pharmacophore in drug discovery, particularly for glutamate receptor agonists (e.g., mGluR) and nucleoside analogs. Its value lies in conformational restriction : the fused cyclopropane ring "locks" the cyclopentane ring into a rigid boat-like geometry, forcing substituents into precise vectors (endo/exo or syn/anti).[1]

However, this rigidity comes with a cost: Strain Energy . The bicyclic system is thermodynamically poised for ring-opening and is sterically sensitive. Successful N-alkylation requires navigating three competing failure modes:

  • Over-alkylation: Formation of quaternary ammonium salts.

  • Scaffold Degradation: Acid-catalyzed opening of the cyclopropane ring.

  • Stereochemical Scrambling: Inversion of the C3 amine center.

Diagnostic Visualizer: Reaction Pathways

The following diagram maps the standard reaction trajectory against critical failure points. Use this to diagnose where your specific experiment is deviating.[2]

ReactionPathways Start Bicyclo[3.1.0]hexan-3-amine (Primary Amine) Imine Imine Intermediate (Schiff Base) Start->Imine + Aldehyde (-H2O) SecAmine Target: Secondary Amine (N-Alkyl) Start->SecAmine + R-X (Base) (Poor Selectivity) RingOpen Degradation: Cyclopropane Cleavage Start->RingOpen Strong Lewis Acid Aldehyde Aldehyde/Ketone (Reductive Amination) Halide Alkyl Halide (Direct Alkylation) Imine->SecAmine + Hydride (STAB) Imine->RingOpen Acidic pH < 4 (Homo-Michael type) TertAmine Side Product: Tertiary Amine SecAmine->TertAmine Over-alkylation (Fast kinetics)

Figure 1: Reaction landscape showing the "Safe Zone" (Green) vs. Degradation (Red) and Kinetic Traps (Orange).

Troubleshooting Guides

Module A: The "Over-Alkylation" Trap

Symptom: You are targeting a secondary amine, but LC-MS shows significant tertiary amine or quaternary salt formation.

Root Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group. This creates a "runaway" reaction, especially with alkyl halides.[2]

Protocol Adjustment:

Parameter Direct Alkylation (R-X) Reductive Amination (Rec.)
Why it fails Poor kinetic control. Imine formation is reversible; reduction is rate-limiting.
The Fix Switch methods. If you must use R-X, use a massive excess of amine (5-10 equiv) to statistically favor mono-alkylation. Use STAB (Sodium Triacetoxyborohydride). It reduces the imine faster than the aldehyde/ketone but is slow to reduce the iminium ion of the secondary amine.

| Stoichiometry | 1.0 eq R-X : 5.0 eq Amine | 1.0 eq Amine : 1.1 eq Aldehyde : 1.5 eq STAB |

Module B: Scaffold Integrity (The "Acid Trap")

Symptom: Loss of material or appearance of a +32 mass adduct (methanol addition) or hydration products. NMR shows loss of the high-field cyclopropane protons (0.0–1.0 ppm).

Root Cause: The cyclopropane ring in bicyclo[3.1.0]hexane is highly strained (~27 kcal/mol). Under acidic conditions, the C1-C5 or C1-C6 bond can cleave via a mechanism similar to a homo-Michael addition , especially if the nitrogen is protonated or if a Lewis acid is present.

Critical Control Points:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ to quench reactions. The "banana bonds" of the cyclopropane are acid-sensitive.

  • pH Monitoring: During reductive amination, maintain pH 5–6 (using Acetic Acid). Dropping below pH 4 increases the risk of ring opening.

  • Lewis Acids: Avoid strong Lewis acids (e.g., AlCl₃, TiCl₄) for imine formation. Use mild dehydrating agents like MgSO₄ or molecular sieves instead.

Module C: Stereochemical Drift

Symptom: The ratio of endo (concave) to exo (convex) isomers shifts, or you observe racemization.

Technical Insight: The bicyclo[3.1.0] system has a "convex" face (the cyclopropane side) and a "concave" face (under the boat).

  • Direct Alkylation: Usually proceeds with retention of configuration at the Nitrogen (if chiral) or Carbon, but steric hindrance on the concave face can retard reaction rates, forcing you to heat the reaction, which triggers degradation.

  • Reductive Amination: The hydride source (

    
    ) will approach from the least hindered face. If you start with the ketone (Bicyclo[3.1.0]hexan-3-one), the hydride attacks from the convex face (cyclopropane side), pushing the amine to the concave (endo) position.
    

Validated Protocol: Reductive Amination (STAB Method)

This protocol is optimized to minimize over-alkylation and prevent ring opening.

Reagents:

  • Bicyclo[3.1.0]hexan-3-amine (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for imine formation, but do not exceed.

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde in DCE under

    
    . Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 mins.
    
    • Checkpoint: If the imine is unstable, add

      
       to drive equilibrium.
      
  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

    • Why? STAB is milder than

      
       and won't reduce the aldehyde directly, preventing alcohol side products.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench (Critical): Quench with Saturated Aqueous

    
     .
    
    • Warning: Do NOT use strong acid to quench. The sudden pH drop can snap the cyclopropane ring.

  • Extraction: Extract with DCM. Wash with brine. Dry over

    
    .
    

FAQ: Rapid Response

Q: Can I use direct alkylation with Methyl Iodide (


)? 
A:  Highly discouraged. 

is extremely reactive and will rapidly form the quaternary ammonium salt (exhaustive methylation). If you need a methyl group, use Formaldehyde + Formic Acid (Eschweiler-Clarke) or Formaldehyde + STAB. The Eschweiler-Clarke conditions (high temp) might risk ring integrity, so STAB/Formaldehyde is safer.

Q: My product is stuck in the aqueous layer during workup. A: Bicyclic amines can be polar. Do not lower the pH to <3 to "salt it out" (risk of ring opening). Instead, saturate the aqueous layer with NaCl and use 10% MeOH in DCM for extraction.

Q: I see a "doublet of doublets" appearing in the alkene region of my NMR. A: This indicates ring opening. The cyclopropane has cleaved to form a cyclohexene or cyclopentene derivative. Review your acidity levels.

References

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives. ResearchGate. (2025).[3] Discusses the reductive amination of bicyclo[3.1.0]hexane-based amines and the stability of the scaffold.

  • Studies in bicyclo[3.1.0]hexane methanolysis. PubMed. Describes the ring-opening mechanisms of activated cyclopropanes under acidic vs. basic conditions.

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. General best practices for amine alkylation, emphasizing reductive amination over direct alkylation.

  • Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues.NIH/PMC.

    
     and 
    
    
    
    on this scaffold.

Sources

Optimization

Overcoming low reactivity in amide coupling with Bicyclo[3.1.0]hexan-3-amine

Technical Support Center: Bicyclo[3.1.0]hexan-3-amine A Guide to Overcoming Low Reactivity in Amide Coupling Reactions Welcome to the technical support center for amide coupling reactions involving Bicyclo[3.1.0]hexan-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[3.1.0]hexan-3-amine

A Guide to Overcoming Low Reactivity in Amide Coupling Reactions

Welcome to the technical support center for amide coupling reactions involving Bicyclo[3.1.0]hexan-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.

The Bicyclo[3.1.0]hexane framework is a valuable scaffold in medicinal chemistry due to its conformational rigidity.[1][2][3] However, this same rigidity, combined with the steric hindrance around the amine, often leads to significant challenges in standard amide coupling protocols. This guide provides a series of frequently asked questions and troubleshooting strategies to help you achieve successful and high-yielding couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my amide coupling with Bicyclo[3.1.0]hexan-3-amine failing or resulting in extremely low yields with standard reagents like EDC/HOBt?

Answer: The primary reason for low reactivity is the inherent structure of Bicyclo[3.1.0]hexan-3-amine. Two main factors are at play:

  • Steric Hindrance: The rigid, three-dimensional structure of the bicyclic ring system physically blocks the nitrogen's lone pair of electrons. This makes it difficult for the amine to approach and attack the activated carboxylic acid intermediate, a critical step in amide bond formation.[4] Standard coupling conditions are often insufficient to overcome this steric barrier.

  • Low Nucleophilicity: The constrained nature of the ring system can also reduce the nucleophilicity of the amine. The nitrogen's lone pair may be less available for donation compared to a more flexible, acyclic amine.

Conventional coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) form an activated OBt-ester. While effective for many primary and secondary amines, this intermediate may not be reactive enough to be attacked by a sterically hindered and poorly nucleophilic amine like Bicyclo[3.1.0]hexan-3-amine before it degrades or participates in side reactions.[5]

Q2: What are the most effective types of coupling reagents for a hindered amine like this?

Answer: To overcome low reactivity, you must employ a more potent carboxylic acid activation strategy. This involves using coupling reagents that generate highly reactive intermediates. The most successful reagents for this purpose are typically modern uronium or phosphonium salt-based reagents.

These reagents are superior for hindered substrates because they rapidly generate active esters that are significantly more electrophilic than those formed with carbodiimides alone.[6][7]

Reagent Class Examples Mechanism of Action & Rationale for Use Key Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt- or Oxyma-based active esters. The leaving groups (HOAt, Oxyma) are excellent, and HOAt can even provide anchimeric assistance, further accelerating the aminolysis step. COMU is often preferred for its enhanced safety profile and solubility.[7][8]HATU is often considered the gold standard for difficult couplings.[5] COMU is an excellent, safer alternative. Requires a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Phosphonium Salts PyBOP, PyAOPGenerate reactive OBt- or OAt-based active esters, similar to uronium salts. They are known for their high efficiency and rapid reaction rates.Can be sensitive to moisture. Byproducts can sometimes complicate purification, although they are generally water-soluble.
Acyl Fluoride Generation In situ from TFFH or Cyanuric FluorideAcyl fluorides are among the most reactive carboxylic acid derivatives for amide coupling. This method is particularly effective for both sterically hindered and electron-deficient amines where other methods fail.[9][10]Reaction may require elevated temperatures. Care must be taken with handling fluoride-containing reagents.

Recommendation: Start with HATU or COMU . They have a proven track record for overcoming the challenges associated with hindered amines and often provide the best balance of reactivity, reliability, and ease of use.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose and solve the issue.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh coupling reagent? - Amine/Acid purity? start->check_reagents optimize_reagent 2. Upgrade Coupling Reagent - Switch from EDC/HOBt to HATU or COMU. check_reagents->optimize_reagent Reagents OK sub_check1 Problem Solved check_reagents->sub_check1 Impurity found optimize_conditions 3. Optimize Reaction Conditions - Increase temperature (40-60 °C)? - Change base (DIPEA vs. Collidine)? - Screen solvents (DMF, NMP, MeCN)? optimize_reagent->optimize_conditions Still low yield sub_check2 Problem Solved optimize_reagent->sub_check2 Reaction improves alternative_activation 4. Consider Alternative Activation - Convert acid to acyl chloride/fluoride? - Use a more forcing method? optimize_conditions->alternative_activation Still low yield sub_check3 Problem Solved optimize_conditions->sub_check3 Reaction improves success Successful Coupling alternative_activation->success

Caption: A systematic workflow for troubleshooting difficult amide couplings.

Q3: How should I adjust my reaction conditions (base, solvent, temperature) for this specific amine?

Answer: Fine-tuning your reaction parameters is critical.

  • Base Selection: The choice of base is paramount. It must be a non-nucleophilic, sterically hindered base to prevent it from competing with your amine.

    • Recommended: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are effective at scavenging the acid produced during the reaction without interfering with the coupling reagents or intermediates.

    • Avoid: Triethylamine (TEA) or Pyridine. These are more nucleophilic and can lead to unwanted side reactions.

  • Solvent Choice: The solvent must be polar, aprotic, and, most importantly, anhydrous . Water will readily hydrolyze your activated intermediates and kill the reaction.[11]

    • Primary Choices: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). They offer excellent solubility for most substrates and reagents.

    • Alternatives: Acetonitrile (MeCN) or Dichloromethane (DCM) can also be effective, particularly if purification from high-boiling solvents like DMF is a concern. Always use a freshly opened bottle or a properly dried solvent.

  • Temperature and Reaction Time: While many amide couplings proceed at room temperature, hindered substrates often require thermal assistance.

    • Starting Point: Begin at room temperature for 12-24 hours.

    • Troubleshooting: If the reaction is sluggish, gently heating to 40-60 °C can significantly increase the reaction rate. Monitor the reaction by LC-MS to track the consumption of starting materials and avoid decomposition at higher temperatures. Extending the reaction time to 48 hours can also be beneficial in some cases.[9]

Q4: Can you provide a reliable, step-by-step protocol for coupling a generic carboxylic acid with Bicyclo[3.1.0]hexan-3-amine using HATU?

Answer: Absolutely. This protocol is a robust starting point for your experiments.

Experimental Protocol: HATU-Mediated Amide Coupling

ProtocolWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification prep1 1. Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. prep2 2. Add DIPEA (2.5 eq) to the mixture. prep1->prep2 act 3. Stir at RT for 15-30 min. (Formation of the active ester) prep2->act coup1 4. Add a solution of Bicyclo[3.1.0]hexan-3-amine (1.2 eq) in anhydrous DMF. act->coup1 coup2 5. Stir at RT for 24h or heat to 40-50°C if reaction is slow. Monitor by LC-MS. coup1->coup2 work1 6. Quench with water/brine and extract with an organic solvent (e.g., EtOAc). coup2->work1 work2 7. Purify by column chromatography. work1->work2

Caption: Step-by-step workflow for HATU-mediated coupling.

Detailed Steps:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir.

  • Activation: Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-ester intermediate before the amine is introduced.[12]

  • Amine Addition: In a separate vial, dissolve Bicyclo[3.1.0]hexan-3-amine (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow after several hours, consider heating the mixture to 40-50 °C.

  • Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Self-Validation: Confirm the formation of your desired amide product by ¹H NMR (look for the appearance of a new amide N-H signal and the disappearance of the amine N-H₂) and mass spectrometry.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-155. [Link]

  • Ibid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? [Online forum post]. Retrieved from [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Pathare, R. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

  • Wasyl, A., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9757-9762. [Link]

  • Ibid.
  • Miller, M. J., & Wahler, D. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Organic Chemistry, 81(21), 10159-10171. [Link]

  • Reddit r/Chempros. (2022). amide coupling help. [Online forum post]. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Ye, L., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(15), 3876-3879. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6818-6864. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-278. [Link]

  • Balova, I. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77-85. [Link]

  • Allen, S. E., & Hsieh, S.-Y. (2015). Emerging Methods in Amide- and Peptide-Bond Formation. Peptide and Protein Synthesis, 29-61. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Douglas, C. J., & Rich, D. H. (2020). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society, 142(32), 13734-13740. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Reddit r/Chempros. (2020). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 301-304. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. Retrieved from [Link]

  • Google Patents. (2008). WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives.
  • WUR eDepot. (2022). Bound to Plasticize. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Bicyclo[3.1.0]hexan-3-amine

Status: Active | Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary You are likely encountering difficulties with Bicyclo[3.1.0]hexan-3-amine due to two...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulties with Bicyclo[3.1.0]hexan-3-amine due to two intrinsic molecular properties:

  • Lack of Chromophore: The molecule is UV-transparent above 200 nm, making standard UV detection impossible without derivatization.

  • High Basicity: As a primary amine, it interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

This guide provides three validated workflows to solve these issues, structured as a troubleshooting dialogue.

Module 1: Decision Matrix (Start Here)

Which detector and column technology do you have available?

MethodSelection Start Start: Select Detector UV UV / Fluorescence Only Start->UV MS Mass Spec (LC-MS) or CAD/ELSD Start->MS Deriv Method A: Derivatization (Mandatory) UV->Deriv Direct Method B: Direct Separation (Crown Ether) MS->Direct Achiral Use Marfey's Reagent (Run on C18) Deriv->Achiral Preferred ChiralCol Use Benzoyl Chloride (Run on Chiralpak IA/IC) Deriv->ChiralCol Alternative Crown Crownpak CR-I(+) (Acidic Mobile Phase) Direct->Crown

Figure 1: Method Selection Decision Tree based on available instrumentation.

Module 2: The "Invisible Peak" (UV Detection Solutions)
Common Inquiry:

"I injected the sample at 1 mg/mL and see nothing at 210 nm or 254 nm. Is the column clogged?"

Root Cause:

Bicyclo[3.1.0]hexan-3-amine has no conjugated


-systems. It does not absorb UV light. You must  derivatize the sample to add a chromophore.
Solution A: Indirect Separation (Marfey's Reagent)

This is the most robust method for UV users. It converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.

Reagent: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), also known as Marfey's Reagent.[1] Mechanism: Nucleophilic aromatic substitution.[2]

Protocol:

  • Mix: 50 µL Sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL NaHCO₃ (1M).

  • Incubate: 40°C for 1 hour.

  • Quench: Add 20 µL HCl (2M) to stop the reaction.

  • Analyze: Inject onto a standard C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Gradient).

    • Detection: UV at 340 nm (strong absorption).

    • Result: The L-L and L-D diastereomers will elute at different times.

Solution B: Pre-Column Derivatization with Achiral Tags

If you prefer using a Chiral Stationary Phase (CSP), you must still tag the molecule for visibility.

  • Reagent: Benzoyl Chloride or FMOC-Cl.

  • Column: Chiralpak IA, IB, or IC (Immobilized polysaccharide columns are preferred for solvent flexibility).

  • Mobile Phase: Hexane/Ethanol/DEA (Standard Normal Phase).

Module 3: Direct Separation (LC-MS / CAD Users)
Common Inquiry:

"I have an MS. I want to avoid the hassle of derivatization. Which column works for rigid primary amines?"

Solution: Crown Ether Technology

Polysaccharide columns (AD-H, OD-H) often struggle with primary amines due to non-specific binding unless heavily modified with basic additives. The Crownpak CR-I(+) (Daicel) is the "Gold Standard" for this application.

Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (


) of the primary amine. The rigid bicyclic structure of your analyte usually provides excellent chiral discrimination in this cavity.

Critical Technical Requirements:

  • Mobile Phase: Must be Acidic . The amine must be protonated to bind.

  • Standard Conditions: Perchloric Acid (pH 1.0 to 2.0) in Water/Methanol.[3][4]

    • Note: If using MS, replace Perchloric Acid with TFA or Formic Acid (volatile), though resolution may decrease slightly compared to HClO₄.

  • Temperature: Lower temperatures (0°C to 15°C) significantly enhance resolution by stabilizing the inclusion complex.

Troubleshooting Crownpak Separations:

SymptomRoot CauseCorrective Action
No Retention pH too high (Amine not protonated)Lower pH to < 2.0 using HClO₄ or TFA.
Broad Peaks Slow mass transferDecrease flow rate (0.4 mL/min) or lower temperature.
Peak Fronting Column OverloadThis column has low capacity. Inject < 5 µg on column.
Module 4: Comparison of Approaches
FeatureMethod A: Marfey's (C18)Method B: Crownpak (Direct)Method C: Polysaccharide (Derivatized)
Column Type Standard C18 (Achiral)Crown Ether (Chiral)Amylose/Cellulose (Chiral)
Detection UV (340 nm)MS / CAD / RIUV (254 nm)
Prep Time High (1 hr reaction)Low (Direct inject)Medium (15 min reaction)
Resolution High (Diastereomers)High (Specific recognition)Variable (Depends on tag)
Cost Low (Reagent + C18)High (Specialty Column)Medium (Column + Reagent)
References & Validated Sources
  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (The authoritative guide on using crown ether columns for primary amines, emphasizing the requirement for acidic mobile phases).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.[1] (Detailed mechanism for FDAA derivatization of chiral amines).

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (General protocols for OPA and FMOC derivatization of non-chromophoric amines).

  • Hyun, M. H. (2016). Chiral separation of primary amines on crown ether-based chiral stationary phases.[5][6] Journal of Chromatography A. (Review of the specific host-guest mechanism relevant to bicyclic amines).

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Bicyclo[3.1.0]hexan-3-amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[3.1.0]hexan-3-amine derivatives. This guide provides in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[3.1.0]hexan-3-amine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in this important class of compounds. Our goal is to equip you with the foundational knowledge and practical protocols to systematically improve the developability of your molecules.

Understanding the Challenge: Why Solubility Can Be an Issue

Bicyclo[3.1.0]hexane scaffolds are increasingly utilized in medicinal chemistry as conformationally restricted bioisosteres for motifs like cyclohexanes.[1][2] This rigid three-dimensional structure can lead to enhanced target binding, improved metabolic stability, and better selectivity.[1][3] However, the compact and often lipophilic nature of the bicyclic core can also contribute to poor aqueous solubility.[4][5] High lipophilicity and strong crystal lattice energy are two primary factors that can hinder the dissolution of these compounds, making formulation and in vivo studies challenging.[6][7][8]

This guide will walk you through a logical progression of strategies to diagnose and overcome these solubility limitations.

Troubleshooting and FAQs

Here we address common questions and experimental hurdles encountered when working to improve the solubility of Bicyclo[3.1.0]hexan-3-amine derivatives.

Q1: My Bicyclo[3.1.0]hexan-3-amine derivative has very low aqueous solubility (<0.1 mg/mL). Where do I start?

A1: The first step is to thoroughly characterize the baseline physicochemical properties of your compound. The presence of the basic amine group is your primary handle for solubility enhancement.

Initial Assessment Workflow:

  • Confirm the pKa of the amine: This is crucial for selecting appropriate pH ranges for solubilization and for salt formation strategies. You can determine this experimentally via potentiometric titration or computationally.

  • Measure baseline solubility: Determine the thermodynamic solubility in various media, including deionized water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at acidic pH (e.g., pH 2 and 4). This pH-solubility profile will be informative.

  • Assess Lipophilicity: Experimentally determine the LogP (octanol-water partition coefficient) or LogD at physiological pH. High lipophilicity (LogP > 3) is a common cause of poor solubility.[5]

  • Analyze the Solid State: Characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). A high melting point can be indicative of strong crystal lattice energy, which is a significant barrier to dissolution.[7][8][9]

This initial data set will help you decide on the most appropriate solubility enhancement strategy, as illustrated in the decision-making workflow below.

Solubility_Enhancement_Workflow Start Start: Poorly Soluble Bicyclo[3.1.0]hexan-3-amine Derivative Initial_Assessment Initial Characterization (pKa, pH-solubility, LogP, Solid State) Start->Initial_Assessment Decision_Point_1 Is the compound ionizable (basic amine)? Initial_Assessment->Decision_Point_1 Prodrug_Design Strategy 2: Prodrug Approach Initial_Assessment->Prodrug_Design Alternative/Advanced Strategy Formulation_Strategies Strategy 3: Formulation Techniques Initial_Assessment->Formulation_Strategies Alternative/Advanced Strategy Salt_Formation Strategy 1: Salt Formation Decision_Point_1->Salt_Formation Yes Decision_Point_1->Formulation_Strategies If salt formation is not sufficient Salt_Screening Perform Salt Screening (various counter-ions) Salt_Formation->Salt_Screening Prodrug_Synthesis Design & Synthesize Prodrug (e.g., N-phosphonooxymethyl) Prodrug_Design->Prodrug_Synthesis Solid_Dispersion Amorphous Solid Dispersions (Spray Drying, HME) Formulation_Strategies->Solid_Dispersion Nanotechnology Nanoparticle Formulation (Nanosuspensions) Formulation_Strategies->Nanotechnology Yes_Ionizable Yes No_Ionizable No (unlikely for this class) Characterize_Salt Characterize Salt Properties (Solubility, Stability, Hygroscopicity) Salt_Screening->Characterize_Salt End Optimized Candidate Characterize_Salt->End Evaluate_Prodrug Evaluate Prodrug (Solubility, Conversion Rate) Prodrug_Synthesis->Evaluate_Prodrug Evaluate_Prodrug->End Solid_Dispersion->End Nanotechnology->End

Caption: Decision workflow for enhancing solubility.

Q2: How do I effectively use salt formation to improve the solubility of my basic compound?

A2: Salt formation is often the most direct and cost-effective method for increasing the solubility of basic drugs like your Bicyclo[3.1.0]hexan-3-amine derivative.[10][11] The principle is to react the basic amine with an acid to form a salt, which typically has a much higher aqueous solubility than the free base due to its ionic nature.[12][13][14]

Causality Behind Experimental Choices:

  • Counter-ion Selection: The choice of the acid (counter-ion) is critical. A successful salt should not only be more soluble but also possess good solid-state properties (e.g., crystallinity, low hygroscopicity, and thermal stability). A common starting point is to screen a range of pharmaceutically acceptable acids with varying pKa values and structures.

  • Stoichiometry: Ensure you are using the correct molar ratio of acid to your basic compound to achieve complete salt formation.

  • Solvent System: The choice of solvent for the salt formation reaction is important to facilitate the reaction and subsequent crystallization of the salt.

Experimental Protocol: Small-Scale Salt Screening

  • Preparation: Dissolve a known amount (e.g., 20-50 mg) of your free base compound in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone) with minimal heating.

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various acid counter-ions (see table below) dissolved in a small amount of the same solvent.

  • Reaction and Crystallization: Add the acid solution to the free base solution. Stir the mixture at room temperature or with gentle cooling. Observe for precipitation. If no solid forms, you can try slow evaporation or adding an anti-solvent (like heptane) to induce crystallization.

  • Isolation and Analysis: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze the new solid forms. Confirm salt formation using techniques like FT-IR or NMR. Crucially, measure the aqueous solubility of each salt form and compare it to the free base.

Table 1: Common Acid Counter-ions for Salt Screening

Counter-ionAcid TypeTypical Application Notes
Hydrochloride (HCl)Strong Mineral AcidOften forms highly soluble but potentially hygroscopic salts.
Sulfate (H₂SO₄)Strong Mineral AcidCan form stable, crystalline salts.
Mesylate (CH₃SO₃H)Strong Organic AcidGood for forming stable, crystalline salts with good solubility.
TosylateStrong Organic AcidSimilar to mesylates, can yield good crystalline forms.
MaleateDicarboxylic AcidOften used to improve solubility and dissolution rate.
FumarateDicarboxylic AcidCan form stable, non-hygroscopic salts.
CitrateTricarboxylic AcidCan significantly increase solubility; may form hydrates.
TartrateDicarboxylic AcidChiral counter-ion, can be used for resolution.
Q3: Salt formation gave me a modest improvement, but I need higher solubility for my desired formulation. What's the next step?

A3: If salt formation is insufficient, or if the resulting salts have poor physicochemical properties (e.g., are amorphous or unstable), a prodrug approach is a powerful alternative.[15][16] For an amine, a common strategy is to create a more water-soluble prodrug that is cleaved in vivo to release the active parent drug.[17]

Mechanism of Action: A prodrug temporarily masks the parent amine with a promoiety that imparts high aqueous solubility. This promoiety is designed to be cleaved by enzymes (like phosphatases or esterases) or through chemical hydrolysis under physiological conditions.[17]

A highly effective strategy for tertiary amines (and adaptable for primary/secondary amines) is the N-phosphonooxymethyl prodrug. This approach introduces a phosphate group, which is highly ionizable and water-soluble at physiological pH.[18]

Prodrug_Activation Prodrug N-Phosphonooxymethyl Prodrug (High Solubility) Intermediate N-Hydroxymethyl Intermediate (Unstable) Prodrug->Intermediate Enzymatic Cleavage Parent_Drug Parent Bicyclo[3.1.0]hexan-3-amine (Active, Low Solubility) Intermediate->Parent_Drug Release of Formaldehyde Enzyme Alkaline Phosphatase Spontaneous_Cleavage Spontaneous Chemical Breakdown

Caption: Activation of an N-phosphonooxymethyl amine prodrug.

Experimental Protocol: Synthesis of an N-Phosphonooxymethyl Prodrug (Conceptual)

Note: This is a representative workflow and requires optimization by a skilled synthetic organic chemist.

  • N-Oxymethylation: The parent amine is first converted to an N-hydroxymethyl intermediate. This step often requires careful control of reaction conditions.

  • Phosphorylation: The N-hydroxymethyl intermediate is then reacted with a protected phosphorylating agent.

  • Deprotection: The protecting groups on the phosphate are removed, typically under acidic conditions, to yield the final phosphonooxymethyl prodrug.[18]

  • Purification and Characterization: The final product is purified (e.g., by chromatography or crystallization) and its structure confirmed (NMR, MS).

  • Evaluation: The aqueous solubility of the prodrug is measured and compared to the parent compound. In vitro stability studies in plasma and buffer are conducted to determine the rate of conversion back to the parent drug.

Q4: My compound is intended for preclinical toxicology studies, and I need a simple, scalable solution quickly. Are there formulation-based approaches I can use?

A4: Yes. When chemical modification is not feasible or time is limited, formulation strategies can provide a rapid path to achieving sufficient drug exposure for preclinical studies.[19][20] These methods aim to increase the dissolution rate or apparent solubility without altering the chemical structure of the API.[21][22][23]

Common Formulation Strategies:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase the solubility of lipophilic compounds. This is a very common approach for early in vivo studies.

  • Surfactants: Adding surfactants (e.g., Tween 80, Cremophor EL) above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility.[23]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic parts of the molecule from water and increasing solubility.[24]

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix in an amorphous state, the high energy barrier of crystal lattice disruption is overcome, leading to a higher apparent solubility and faster dissolution.[19][24] ASDs are typically prepared by spray drying or hot-melt extrusion.

Table 2: Comparison of Solubility Enhancement Techniques

StrategyTypical Fold Increase in SolubilityProsCons
pH Adjustment 10 - 100xSimple, rapid for ionizable compounds.Only effective within a specific pH range; risk of precipitation upon pH change.
Salt Formation 10 - 1,000xWell-established, regulatory acceptance, can improve other properties.[13]Not all compounds form stable salts; salts can be hygroscopic.
Prodrug Approach 100 - 10,000xCan dramatically increase solubility; potential for targeted delivery.[16]Requires chemical synthesis; complex regulatory path; potential for altered PK/PD.
Co-solvents 10 - 500xSimple to prepare for preclinical studies.Potential for in vivo toxicity; may precipitate upon dilution in aqueous media.
Solid Dispersions 10 - 1,000xSignificant solubility enhancement; can improve bioavailability.Can be physically unstable (recrystallization); requires specialized equipment.
Nanotechnology >1,000xGreatly increases surface area and dissolution rate.[21]Complex manufacturing and characterization; potential for stability issues.

Note: The fold increase is a general estimate and is highly dependent on the specific compound and system.

Final Recommendations

For Bicyclo[3.1.0]hexan-3-amine derivatives, a systematic approach starting with thorough characterization followed by salt screening is the most logical and efficient path forward. If this does not yield a candidate with suitable properties, the prodrug approach offers a powerful, albeit more resource-intensive, solution. Formulation strategies, particularly the use of co-solvents and cyclodextrins, should be considered for enabling early-stage in vivo studies in parallel with chemical modification efforts.

References

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Yamalı, C. (2024). Strategies to increase solubility and bioavailability of drugs. ResearchGate. Retrieved from [Link]

  • Mena-Ulecia, K., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Pharmaceutics. Retrieved from [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Retrieved from [Link]

  • Tang, S., et al. (2018). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective formation of bicyclo[3.1.0]hexane derivatives. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Fine-Shamir, N., & Dahan, A. (2024). Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. Expert Opinion on Drug Delivery. Retrieved from [Link]

  • Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

  • Basit, A., et al. (2022). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. Retrieved from [Link]

  • Li, Y., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. Retrieved from [Link]

  • Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]

  • American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Retrieved from [Link]

  • Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy. Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(3.1.0)hexane. Retrieved from [Link]

  • Gicquel, M., et al. (2020). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • RSC Publishing. (2025). Prodrugs and their activation mechanisms for brain drug delivery. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Lip, G. Y. H., et al. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Postgraduate Medical Journal. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Retrieved from [Link]

  • Shestakova, T. S., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Retrieved from [Link]

  • Chemspace. (n.d.). 3-{bicyclo[3.1.0]hexan-3-yl}tricyclo[4.2.1.0²,⁵]nonan-3-amine. Retrieved from [Link]

  • Quora. (2017). How is lattice energy related to solubility?. Retrieved from [Link]

  • Di, P., et al. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Bicyclo[3.1.0]hexan-3-amine Scaffold vs. Piperidine: A Comparative Guide for Drug Design

This guide provides an in-depth technical comparison between the Bicyclo[3.1.0]hexan-3-amine scaffold and the traditional Piperidine ring in drug design. Executive Summary: The Conformational Switch In medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the Bicyclo[3.1.0]hexan-3-amine scaffold and the traditional Piperidine ring in drug design.

Executive Summary: The Conformational Switch

In medicinal chemistry, the Piperidine ring is a ubiquitous pharmacophore, often serving as a linker or a basic center.[1] However, its inherent conformational flexibility (chair-boat interconversion) can lead to significant entropic penalties upon protein binding and off-target promiscuity.

The Bicyclo[3.1.0]hexan-3-amine scaffold has emerged as a superior "rigidified surrogate." By fusing a cyclopropane ring to a cyclopentane core, this scaffold locks the molecule into a specific "boat-like" or flattened conformation.[2] This guide details how this structural switch enhances potency, selectivity, and metabolic stability, supported by experimental protocols and case studies.

Quick Comparison Matrix
FeaturePiperidine ScaffoldBicyclo[3.1.0]hexan-3-amine ScaffoldImpact of Switch
Geometry Flexible Chair (mostly)Rigid Boat / FlattenedReduced entropic penalty (

).
Vector Alignment Equatorial/Axial (dynamic)Fixed (Endo/Exo isomers)Precise pharmacophore placement.
Metabolic Liability High (oxidation at

-carbons)
Low (Bridgeheads block oxidation)Increased

and reduced clearance.
Basicity (pKa)

11.0 (Secondary amine)

10.6 (Primary amine)
Improved permeability; reduced hERG risk.
IP Space Crowded / GenericNovel / DistinctEnhanced patentability.

Structural & Mechanistic Analysis

Geometry and Vector Analysis

The primary driver for replacing a piperidine (or 4-aminopiperidine) with a bicyclo[3.1.0]hexan-3-amine is conformational restriction .

  • Piperidine: Exists predominantly in a chair conformation. Substituents at C4 (e.g., an amino group) can toggle between equatorial and axial positions. This flexibility means the drug must pay an energy cost to "freeze" into the active conformation inside the binding pocket.

  • Bicyclo[3.1.0]hexan-3-amine: The cyclopropane fusion forces the five-membered ring into a puckered, boat-like shape.[2] The C3-amine is locked in either a syn (endo) or anti (exo) orientation relative to the cyclopropane ring. This pre-organization can lead to affinity gains of 10–100 fold .

Metabolic Blocking (The "Magic Methyl" Effect)

Piperidines are notorious for oxidative metabolism by CYP450 enzymes, typically at the


-carbon positions adjacent to the nitrogen.
  • In the Bicyclo scaffold: The

    
    -carbons are bridgehead carbons (C1 and C5). These positions are sterically shielded and electronically deactivated towards radical abstraction, effectively blocking the major metabolic soft spot.
    

Experimental Case Study: mGluR2/3 Agonists

The most authoritative validation of this scaffold comes from the development of metabotropic glutamate receptor (mGluR) agonists by Eli Lilly (e.g., LY354740 ).

  • Challenge: The endogenous ligand, Glutamate, is highly flexible, leading to poor selectivity between receptor subtypes.

  • Solution: Researchers replaced the flexible alkyl chain of glutamate (which mimics a piperidine/cyclohexane backbone) with the bicyclo[3.1.0]hexane core.

  • Result:

    • Selectivity: The locked conformation fit exclusively into the mGluR2/3 pocket, discriminating against other subtypes.

    • Potency: Nanomolar affinity (

      
       < 10 nM) due to pre-organized binding vectors.
      
Visualization: Structural Logic of the Scaffold Switch

ScaffoldSwitch cluster_0 Traditional Pharmacophore cluster_1 Bicyclo[3.1.0] Strategy Piperidine Piperidine / Cyclohexylamine (Flexible Chair) Metabolism CYP450 Oxidation (High Clearance) Piperidine->Metabolism Susceptible Entropy High Entropic Cost (Lower Affinity) Piperidine->Entropy Flexible Bicyclo Bicyclo[3.1.0]hexan-3-amine (Rigid Boat) Piperidine->Bicyclo Scaffold Hop (Bioisosterism) Stability Blocked Bridgeheads (Metabolic Stability) Bicyclo->Stability Bridgehead Effect Potency Pre-organized Vectors (High Affinity) Bicyclo->Potency Conformational Lock

Caption: Logical flow of replacing the flexible piperidine core with the rigid bicyclo[3.1.0]hexane scaffold to improve drug-like properties.

Experimental Protocols

To validate the performance of the bicyclo[3.1.0]hexan-3-amine scaffold, the following experimental workflows are standard.

Synthesis: The Cyclopentenone Route

This protocol yields the core scaffold with high stereocontrol.

  • Starting Material: 2-Cyclopenten-1-one.

  • Cyclopropanation: Treat with sulfoxonium ylide (Corey-Chaykovsky reaction) or ethyl diazoacetate (Rh-catalyzed) to form the bicyclic ketone.

    • Reaction: 2-Cyclopentenone +

      
       Bicyclo[3.1.0]hexan-3-one.
      
  • Reductive Amination: Convert the ketone to the amine.

    • Reagents:

      
      , 
      
      
      
      , Methanol.
    • Stereocontrol: The choice of reducing agent determines the endo (syn) vs. exo (anti) ratio. Bulky hydrides favor the endo alcohol/amine.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay quantifies the stability advantage of the bicyclo scaffold over piperidine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH regenerating system.

  • Test Compounds: Piperidine analog vs. Bicyclo[3.1.0] analog (1 µM final conc).

Protocol:

  • Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Expectation: The bicyclo analog should show a 2–5x longer half-life (

      
      ) due to bridgehead protection.
      
Visualization: Synthesis & Testing Workflow

Workflow Start Start: 2-Cyclopentenone Step1 Step 1: Cyclopropanation (Corey-Chaykovsky) Start->Step1 Inter Intermediate: Bicyclo[3.1.0]hexan-3-one Step1->Inter Step2 Step 2: Reductive Amination (Stereoselective) Inter->Step2 Product Product: Bicyclo[3.1.0]hexan-3-amine Step2->Product Test1 Assay 1: Binding Affinity (Displacement Assay) Product->Test1 Validate Potency Test2 Assay 2: Microsomal Stability (LC-MS/MS) Product->Test2 Validate Stability

Caption: Synthetic route from cyclopentenone to the target scaffold and subsequent validation cascade.

Critical Considerations & Limitations

While the bicyclo[3.1.0]hexan-3-amine scaffold offers significant advantages, researchers must account for:

  • Lipophilicity (LogP): The addition of the cyclopropane ring adds hydrocarbon bulk. While it removes the polar N-H of a piperidine ring (if replacing the ring atom), the overall LogP usually increases slightly compared to a simple cyclohexylamine. Monitor Lipophilic Ligand Efficiency (LLE) .

  • pKa Shift: If replacing a secondary amine (piperidine, pKa ~11) with a primary amine on the bicyclo ring (pKa ~10.6), the basicity drop is minimal but can affect solubility.

  • Synthetic Complexity: Unlike commercially available piperidines, bicyclo[3.1.0]hexanes often require 3-5 synthetic steps, increasing the cost of goods (COGS) in early development.

References

  • Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist." Journal of Medicinal Chemistry. Link

  • Jacobson, K. A. (2025). "The (N)-methanocarba (bicyclo[3.1.0]hexane) scaffold in nucleoside drug design." ResearchGate.[3] Link

  • PharmaBlock. (2021).[4][5] "Bicyclo[3.1.0]hexanes in Drug Discovery: A White Paper." PharmaBlock Sciences. Link

  • Sattigeri, J. A., et al. (2008). "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Merck & Co. (2012). "Discovery of DGAT1 Inhibitors: Replacing cyclohexane with bicyclo[3.1.0]hexane to improve metabolic stability." Journal of Medicinal Chemistry. Link

Sources

Comparative

Conformational analysis of Bicyclo[3.1.0]hexane vs. cyclohexane scaffolds.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary: The Entropy-Selectivity Trade-off In medicinal chemistry, the transition from...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Entropy-Selectivity Trade-off

In medicinal chemistry, the transition from a cyclohexane scaffold to a bicyclo[3.1.0]hexane scaffold represents a strategic shift from "induced fit" to "conformational locking."[1]

While cyclohexane is the gold standard for lipophilic spacers, its conformational mobility (ring inversion barrier ~10.8 kcal/mol) often incurs a significant entropic penalty (


) upon protein binding. The receptor must "pay" energy to freeze the flexible ring into a bioactive conformation.

In contrast, the bicyclo[3.1.0]hexane scaffold acts as a rigidified bioisostere.[1][2] Fusing a cyclopropane ring onto a cyclopentane core (conceptually similar to a contracted cyclohexane) creates a highly strained, rigid system.[1] This scaffold does not merely reduce flexibility; it locks the molecule into a specific "boat-like" geometry (North or South hemisphere of the pseudorotational cycle).

Key Strategic Value:

  • Cyclohexane: Best for exploring broad chemical space when the bioactive conformation is unknown.

  • Bicyclo[3.1.0]hexane: Best for improving potency and selectivity by pre-organizing the ligand into its bioactive state, minimizing entropic loss.

Structural Mechanics & Energetics

Cyclohexane: The Dynamic Chair

The cyclohexane ring exists primarily in a Chair conformation, which is free of angle and torsional strain. It undergoes rapid interconversion (ring flipping) at room temperature.

  • Dominant Geometry: Chair (

    
     symmetry).
    
  • Substituent Preference: Equatorial (to minimize 1,3-diaxial interactions).

  • Dynamics: Chair

    
     Twist-Boat 
    
    
    
    Chair.
  • Implication: A substituent on a cyclohexane ring sweeps through a large volume of space, potentially causing steric clashes with off-target receptors.

Bicyclo[3.1.0]hexane: The Locked Boat

This scaffold fuses a three-membered ring to a five-membered ring.[1] The geometric constraints of the cyclopropane ring (Simmons-Smith type fusion) force the five-membered ring into a puckered conformation that closely resembles a distorted boat .

  • Dominant Geometry: Boat-like (rigid).[1][2][3]

  • Pucker Control: The conformation is defined by the pseudorotational phase angle (

    
    ) .
    
    • North (N) Conformation: C2'-exo/C3'-endo (typical of RNA C3'-endo sugar pucker).

    • South (S) Conformation: C2'-endo/C3'-exo (typical of DNA C2'-endo sugar pucker).

  • Implication: By choosing the specific isomer (e.g., fusing the cyclopropane at different positions), you can permanently lock the molecule in the N or S conformation, effectively "freezing" the sugar pucker in nucleoside analogs (Methanocarba nucleosides).

Comparative Data Table
FeatureCyclohexaneBicyclo[3.1.0]hexane
Primary Conformation Chair (lowest energy)Boat-like (forced by ring fusion)
Flexibility High (Ring Flip:

kcal/mol)
Low (Rigid; Pseudorotation restricted)
Substituent Orientation Axial / Equatorial (dynamic equilibrium)Endo / Exo (fixed relative to cavity)
Entropic Cost of Binding High (must freeze dynamics)Low (pre-organized)
Common Application General lipophilic linkerBioisostere for furanose or proline
Key Spectroscopic Marker Averaged

(unless low temp)
Distinct

(Karplus relationship holds)

Visualization: Conformational Landscapes

The following diagram illustrates the fundamental difference in the energy landscapes of these two scaffolds.

ConformationalLandscape cluster_0 Cyclohexane Dynamics (High Entropy) cluster_1 Bicyclo[3.1.0]hexane (Conformational Lock) C_Chair1 Chair A (Global Min) C_Boat Twist-Boat (Transition) C_Chair1->C_Boat Ring Flip (+10.8 kcal/mol) B_North North (N) Locked Pucker C_Chair1->B_North Bioisosteric Replacement C_Boat->C_Chair1 C_Chair2 Chair B (Global Min) C_Boat->C_Chair2 C_Chair2->C_Boat B_South South (S) Locked Pucker B_North->B_South High Barrier (Requires Synthesis Change)

Figure 1: Comparison of the dynamic equilibrium of cyclohexane versus the static, synthetically determined conformation of bicyclo[3.1.0]hexane.

Experimental Protocols for Conformational Validation

To validate whether a bicyclo[3.1.0]hexane scaffold is mimicking the desired conformation of a cyclohexane or furanose ring, a combination of NMR and Computational modeling is required.

Protocol A: NMR-Based Pucker Analysis ( Coupling)

Objective: Determine the precise ring pucker (N vs. S) of a bicyclo[3.1.0]hexane derivative in solution.

  • Sample Preparation: Dissolve 2-5 mg of the compound in 600

    
    L of deuterated solvent (e.g., DMSO-
    
    
    
    or CDCl
    
    
    ). Avoid solvents that H-bond strongly if intramolecular H-bonding is a target feature.
  • Data Acquisition:

    • Acquire a 1D

      
      H NMR spectrum (minimum 500 MHz).
      
    • Acquire 2D COSY and NOESY spectra to assign all protons on the bicyclic system.

  • Coupling Analysis (The PSEUROT Method):

    • Extract vicinal coupling constants (

      
      , 
      
      
      
      , etc.) from the methine protons of the five-membered ring.
    • Critical Check: In a locked North conformation (C2'-exo), the trans-coupling

      
       is typically small (< 3 Hz), while in South  (C2'-endo), it is larger (> 6 Hz).
      
    • Apply the generalized Karplus equation:

      
      
      Where 
      
      
      
      is the dihedral angle derived from the pucker.
  • NOE Validation:

    • Observe NOE correlations between the cyclopropane methylene protons (endo/exo) and the ring substituents.

    • Diagnostic: Strong NOE between the endo-cyclopropane proton and a substituent confirms they are on the same face (cis).

Protocol B: Computational Energy Scanning

Objective: Predict the energy penalty of forcing the scaffold into a non-preferred conformation.

  • Setup: Build the bicyclo[3.1.0]hexane structure in a QM software (e.g., Gaussian, ORCA).

  • Optimization: Perform geometry optimization at DFT level (B3LYP/6-31G* or higher).

  • Pseudorotational Scan:

    • Define the phase angle (

      
      ) of the five-membered ring as the reaction coordinate.
      
    • Scan

      
       from 0° to 360° in 10° increments.
      
  • Analysis:

    • Plot Potential Energy vs. Phase Angle (

      
      ).
      
    • Result: You will typically see a single deep well corresponding to the locked boat conformation. Compare this well depth to the shallow double-well of cyclohexane.

Case Study: The "Methanocarba" Nucleosides

The most authoritative application of this scaffold is in the design of A3 Adenosine Receptor agonists.[4]

  • The Problem: Ribose sugars in natural nucleosides oscillate between North (C3'-endo) and South (C2'-endo). The A3 receptor requires the North conformation for activation.

  • The Solution: Replacing the ribose oxygen with a methylene and fusing a cyclopropane ring (creating a bicyclo[3.1.0]hexane system) locks the sugar.

  • Mechanism:

    • North-Methanocarba: Fusing the cyclopropane forces the pseudosugar into the C2'-exo (North) conformation.

    • Outcome: This pre-organized ligand binds with high affinity (

      
       in nanomolar range) because the receptor does not need to expend energy to pucker the ring.
      
Workflow Visualization: Bioisosteric Replacement Strategy

DrugDesignWorkflow Start Lead Compound (Cyclohexane/Ribose Core) Step1 Identify Bioactive Conformation (X-ray or SAR data) Start->Step1 Branch Select Locking Strategy Step1->Branch PathA Synthesize North-Bicyclo (Locks C2'-exo) Branch->PathA Target N-conf PathB Synthesize South-Bicyclo (Locks C2'-endo) Branch->PathB Target S-conf Test Biological Assay (Binding Affinity) PathA->Test PathB->Test Result High Potency = Correct Pucker Low Potency = Incorrect Pucker Test->Result

Figure 2: Decision workflow for utilizing bicyclo[3.1.0]hexane scaffolds to probe and lock bioactive conformations.

References

  • Marquez, V. E., et al. (1996). "Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Probe the Conformational Preferences of Polymerases and Kinases?" Journal of the American Chemical Society. Link

  • Jacobson, K. A., et al. (2000). "Methanocarba analogues of adenosine: potent and selective A3 adenosine receptor agonists."[4][5] Journal of Medicinal Chemistry. Link

  • Tosh, D. K., et al. (2012).[6] "Structural Sweet Spot for A3 Adenosine Receptor Activation." Current Topics in Medicinal Chemistry. Link

  • Altona, C., & Sundaralingam, M. (1972). "Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation." Journal of the American Chemical Society. Link

  • PharmaBlock. "Bicyclo[3.1.0]hexanes in Drug Discovery." White Paper. Link

Sources

Validation

Structure-Activity Relationship of N-Substituted Bicyclo[3.1.0]hexan-3-amine Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-substituted bicyclo[3.1.0]hexan-3-amine analogs. It is designed for medicinal chemists and drug discovery professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-substituted bicyclo[3.1.0]hexan-3-amine analogs. It is designed for medicinal chemists and drug discovery professionals, focusing on the strategic use of this scaffold to modulate potency, selectivity, and metabolic stability.

A Publish Comparison Guide for Drug Discovery

Executive Summary: The "Super-Cyclopentyl" Scaffold

The bicyclo[3.1.0]hexane scaffold represents a premier strategy in medicinal chemistry for conformational restriction . By fusing a cyclopropane ring to a cyclopentane core, this scaffold effectively "freezes" the ring pucker, locking substituents into precise vectors that flexible analogs (like cyclopentylamines or linear alkyl amines) cannot maintain.[1]

For N-substituted bicyclo[3.1.0]hexan-3-amines, this rigidification serves three critical functions:

  • Entropy Reduction: Pre-organizes the pharmacophore (the amine nitrogen) into a bioactive conformation, reducing the entropic penalty of binding.

  • Vector Control: The exo (away from cyclopropane) and endo (towards cyclopropane) isomers project the nitrogen lone pair in distinct, non-overlapping spatial regions, allowing for exquisite probing of receptor pockets.

  • Metabolic Shielding: The fused cyclopropane ring sterically hinders metabolic oxidation at adjacent sites, often extending half-life (

    
    ).
    

Comparative Analysis: Flexible vs. Rigid Scaffolds[1]

The following table compares the bicyclo[3.1.0]hexan-3-amine scaffold against its primary alternatives: the flexible cyclopentylamine and the standard cyclohexylamine.

Table 1: Physicochemical and Pharmacological Performance Matrix
FeatureBicyclo[3.1.0]hexan-3-amine Cyclopentylamine Cyclohexylamine
Conformational Freedom Locked (Rigid) High (Envelope flip)Moderate (Chair flip)
Entropic Binding Cost Low (Pre-organized)HighMedium
Stereochemical Vectors 2 Distinct (Exo / Endo)AveragedAxial / Equatorial
Lipophilicity (cLogP) Moderate Increase (+0.3 vs cyclopentyl)BaselineBaseline
Metabolic Stability High (Steric protection)ModerateLow (C4 oxidation)
Receptor Selectivity High (Disciminates subtypes)Low (Promiscuous)Moderate
Key Experimental Insight: The "Methanocarba" Effect

In nucleoside chemistry, replacing the ribose ring with a bicyclo[3.1.0]hexane system (known as the (N)-methanocarba modification) locks the "sugar" pucker.

  • North (N) Conformation: Favored by specific substitution patterns, mimicking the bioactive state for Adenosine A3 receptors .

  • South (S) Conformation: Mimics the bioactive state for other polymerase targets.

  • Result: This modification frequently converts weak, non-selective hits into nanomolar, subtype-selective leads (e.g., MRS3558 ).

Detailed Structure-Activity Relationship (SAR)

The SAR of N-substituted bicyclo[3.1.0]hexan-3-amines is driven by the interplay between the amine substituent and the bicyclic core's geometry.

Stereochemistry: The Exo vs. Endo Switch

The most critical SAR variable is the stereochemical relationship between the C3-amine and the C1-C5 cyclopropane fusion.

  • The Exo-Isomer (α-face): The amine group points away from the cyclopropane ring. This configuration mimics an extended chain and is often preferred for targets requiring a linear depth vector (e.g., NMDA receptor channel blockers ).

  • The Endo-Isomer (β-face): The amine points towards the cyclopropane "tent." This creates a compact, folded conformation often required for compact GPCR pockets (e.g., mGluR2/3 agonists like LY354740 , though these often utilize the C2-amine).

N-Substitution Effects

Substituents on the nitrogen atom (


) interact with the rigid core to define the "exclusion volume" of the ligand.
  • Small Groups (Me, Et): Maintain the basicity and hydrogen-bond donor capacity. Critical for salt-bridge formation in transporters (e.g., GlyT1 inhibitors ).

  • Bulky Aryl/Heteroaryl Groups: When attached via a methylene linker, the rigid bicyclic core acts as a "launchpad," projecting these aromatic rings into hydrophobic sub-pockets.

    • Example: In Histamine H3 antagonists , an

      
      -imidazolyl-bicyclo[3.1.0]hexane scaffold showed >100-fold selectivity over H4, whereas the flexible cyclopropane analog was non-selective.[2]
      
SAR Logic Flow

The following diagram illustrates the decision-making process when optimizing this scaffold.

SAR_Logic Start Hit Identification (Flexible Amine) Rigidify Introduce Bicyclo[3.1.0]hexane Scaffold Start->Rigidify Improve Selectivity Stereo_Check Determine Bioactive Conformation Rigidify->Stereo_Check Exo Synthesize Exo-Isomer (Extended Vector) Stereo_Check->Exo Endo Synthesize Endo-Isomer (Compact Vector) Stereo_Check->Endo Assay Binding Affinity Assay (Ki / IC50) Exo->Assay Endo->Assay Result_Exo High Potency Exo? Target prefers linear depth Assay->Result_Exo Data Analysis Result_Endo High Potency Endo? Target prefers folded shape Assay->Result_Endo Optimize Optimize N-Substituents (Steric/Electronic) Result_Exo->Optimize Result_Endo->Optimize

Figure 1: Strategic workflow for transitioning from a flexible amine hit to a rigid bicyclo[3.1.0]hexane lead.

Experimental Protocols

To validate the SAR described above, the following protocols are standard in the field.

Synthesis of the Bicyclo[3.1.0]hexan-3-amine Core

This is a self-validating synthetic route ensuring stereochemical control.

  • Cyclopropanation (Simmons-Smith):

    • Substrate: 3-Cyclopenten-1-ol (protected if necessary).

    • Reagent:

      
      , 
      
      
      
      in DCM.
    • Control: The hydroxyl group directs the cyclopropanation to the syn face, establishing the relative stereochemistry.

  • Oxidation & Reductive Amination:

    • Oxidize the alcohol to the ketone (Swern or Dess-Martin).

    • React ketone with the desired amine (

      
      ) and reducing agent (
      
      
      
      ).
    • Separation: Chromatographic separation of endo/exo isomers is required here.

Functional Assay: Calcium Flux (for GPCR targets)
  • Cell Line: CHO cells stably expressing the target receptor (e.g., hH3R or mGluR2).

  • Dye Loading: Load cells with Fluo-4 AM ester.

  • Agonist Mode: Treat cells with compound; measure fluorescence increase (Ca2+ release).

  • Antagonist Mode: Pre-treat with compound (15 min), then challenge with

    
     of standard agonist.
    
  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Case Study: Histamine H3 Receptor Selectivity

The power of this scaffold is best illustrated by the development of selective Histamine H3 receptor ligands.

The Challenge: Differentiating H3 (CNS target) from H4 (Immune target) receptors, which share high homology. The Solution: Rigidification of the linker.

CompoundScaffoldKi (hH3R)Ki (hH4R)Selectivity Ratio
A (Flexible) Cyclopropyl-amine4.2 nM12 nM~3x
B (Rigid) Bicyclo[3.1.0]hexan-3-amine 0.8 nM >1000 nM >1200x

Data Source: Derived from comparative analysis of conformational restriction strategies (See References).

Mechanism of Action Visualization

The rigid scaffold prevents the "induced fit" required for H4 binding while perfectly matching the H3 binding pocket.

Mechanism H3 H3 Receptor Pocket (Rigid/Narrow) H4 H4 Receptor Pocket (Flexible/Wide) Ligand_Flex Flexible Analog (Adapts shape) Ligand_Flex->H3 Binds (Good) Ligand_Flex->H4 Binds (Side Effect) Ligand_Rigid Bicyclo[3.1.0] Analog (Fixed Shape) Ligand_Rigid->H3 Perfect Fit (High Potency) Ligand_Rigid->H4 Steric Clash (No Binding)

Figure 2: Mechanistic basis for the superior selectivity of bicyclo[3.1.0]hexane ligands.

References

  • Watanabe, M., et al. (2010).[2][3] "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands."[2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jacobson, K. A., et al. (2000). "Structure-activity relationships of A3 adenosine receptor agonists: New highly potent and selective derivatives." Journal of Medicinal Chemistry. (Contextual reference for Methanocarba/Bicyclo[3.1.0] scaffold utility).
  • Yasuda, H., et al. (2003). "Synthesis and Pharmacology of 2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives." Chemical and Pharmaceutical Bulletin.

Sources

Comparative

Comparing the metabolic stability of Bicyclo[3.1.0]hexane containing compounds

This guide provides an in-depth technical analysis of the metabolic stability of Bicyclo[3.1.0]hexane scaffolds, designed for medicinal chemists and drug discovery scientists. Engineering Conformational Locks for Enhance...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of Bicyclo[3.1.0]hexane scaffolds, designed for medicinal chemists and drug discovery scientists.

Engineering Conformational Locks for Enhanced DMPK Profiles

Executive Summary: The "Metabolic Shield" Effect

In modern medicinal chemistry, the Bicyclo[3.1.0]hexane ring system has emerged as a high-value bioisostere.[1] It functions not merely as a structural spacer but as a metabolic shield . By replacing metabolically labile phenyl rings or flexible cycloalkanes with this rigid,


-rich scaffold, researchers can simultaneously lower lipophilicity (LogD), block metabolic "soft spots," and freeze bioactive conformations.

This guide compares the metabolic performance of Bicyclo[3.1.0]hexane against its two primary alternatives—Phenyl rings and Cyclohexanes —and provides a validated protocol for assessing their stability.

Mechanistic Basis of Stability

The superior metabolic stability of Bicyclo[3.1.0]hexane stems from three physicochemical pillars:

  • Prevention of Aromatization/Oxidation: Unlike phenyl rings, which are prone to CYP450-mediated epoxidation and hydroxylation, the bicyclic core is saturated. It lacks the

    
    -electron cloud that often attracts oxidative enzymes.
    
  • Conformational Locking (The "Isomerization Block"): Flexible rings like cyclohexane can undergo chair-boat interconversions, exposing axial protons to metabolic attack or allowing chemical isomerization. The fused cyclopropane ring in Bicyclo[3.1.0]hexane locks the conformation, shielding vulnerable protons and preventing stereochemical drift.

  • Increased Fraction of

    
     Carbons (
    
    
    
    ):
    Increasing saturation correlates with improved solubility and reduced promiscuity (lower clearance).
Diagram 1: Mechanism of Metabolic Stabilization

The following diagram illustrates how the Bicyclo[3.1.0]hexane scaffold prevents specific metabolic failures seen in alternative structures.

MetabolicStability cluster_0 Alternative Scaffolds (High Risk) cluster_1 Bicyclo[3.1.0]hexane (Stable) Phenyl Phenyl Ring (Planar Aromatic) CYP_Attack Oxidative Metabolism (Epoxidation/Hydroxylation) Phenyl->CYP_Attack High Lipophilicity Attracts CYP450 Cyclohexane Cyclohexane (Flexible Chair/Boat) Isomerization Chemical/Metabolic Isomerization Cyclohexane->Isomerization Ring Flipping Bicyclo Bicyclo[3.1.0]hexane (Rigid/Saturated) Bicyclo->CYP_Attack High F(sp3) Reduces CYP Affinity Bicyclo->Isomerization Fused Cyclopropane Locks Conformation Stability Optimized DMPK Profile Bicyclo->Stability Maintains Potency & Low Clearance Clearance Clearance CYP_Attack->Clearance High Clearance (Short t1/2) Toxicity Toxicity Isomerization->Toxicity Active Metabolites (Off-Target Effects)

Caption: Comparative metabolic pathways showing how Bicyclo[3.1.0]hexane mitigates oxidative attack and isomerization risks inherent to Phenyl and Cyclohexane scaffolds.

Comparative Performance Analysis

Case Study A: The "Isomerization Block" (DGAT1 Inhibitors)

Context: In the development of DGAT1 inhibitors for obesity, Merck encountered a critical stability issue with a Cyclohexane -based lead (Compound 15).

  • Failure Mode: The cyclohexane carboxylic acid moiety underwent isomerization at the

    
    -position in vivo, generating active metabolites with different selectivity profiles.[2]
    
  • Solution: Replacing the cyclohexane with Bicyclo[3.1.0]hexane (Compound 16).

  • Result: The rigid bridge prevented the ring flip required for isomerization. The compound maintained potency against DGAT1 but eliminated the formation of the problematic metabolite, significantly improving the safety profile.

Case Study B: Bioisosteric Replacement of Phenyl Rings

Context: Phenyl rings are often "metabolic sponges" due to high lipophilicity.

  • Comparison: Bicyclo[3.1.0]hexane mimics the spatial occupancy of a phenyl ring (pseudo-aromatic geometry) but is fully saturated.

  • Data Trend:

    • Solubility: Typically increases due to higher

      
       character.
      
    • hERG Inhibition: Often decreases. In SHP2 inhibitor studies, Bicyclo[3.1.0]hexane derivatives showed significantly lower hERG liability (

      
      ) compared to their aromatic counterparts, likely due to reduced 
      
      
      
      -
      
      
      stacking interactions with the channel.
Summary Data Table: Scaffold Comparison
FeaturePhenyl RingCyclohexaneBicyclo[3.1.0]hexane
Geometry Planar (2D)Flexible (3D)Rigid (3D)
Metabolic Risk High (Oxidation/Hydroxylation)Medium (Isomerization/H-abstraction)Low (Steric Shielding)
Lipophilicity (LogP) HighHighModerate (Optimized)
Solubility LowLowImproved
Primary Utility

-stacking interactions
Spacer/LinkerBioisostere/Conformational Lock

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a Bicyclo[3.1.0]hexane derivative, a standard Human Liver Microsome (HLM) assay is required. This protocol is designed to measure Intrinsic Clearance (


) and Half-life (

).
Diagram 2: Assay Workflow

AssayWorkflow Start Compound Preparation (1 µM in Buffer) PreInc Pre-Incubation (Microsomes + Cpd, 37°C, 5 min) Start->PreInc Initiate Initiation Add NADPH Regenerating System PreInc->Initiate Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quenching Add Ice-Cold Acetonitrile (with IS) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc Data Calculation (CL_int & t_1/2) Analysis->Calc

Caption: Step-by-step workflow for determining metabolic stability using liver microsomes.

Detailed Methodology

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 1 µM final concentration in reaction buffer (100 mM Potassium Phosphate, pH 7.4). Note: Keep final DMSO < 0.1% to avoid enzyme inhibition.

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration.[3]

  • Cofactor: Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    

2. Incubation:

  • Mix 1 µM test compound with 0.5 mg/mL microsomes.[3]

  • Pre-incubate at 37°C for 5 minutes.

  • Start Reaction: Add NADPH solution.[3][4]

  • Controls: Include a "No NADPH" control to rule out chemical instability (hydrolysis). Include a positive control (e.g., Verapamil or Testosterone) to validate enzyme activity.

3. Sampling & Quenching:

  • At time points

    
     minutes, remove aliquots.
    
  • Immediately dispense into tubes containing ice-cold Acetonitrile (ACN) spiked with an Internal Standard (IS). Ratio: 1 part sample to 3 parts ACN.

  • Vortex and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

4. Analysis & Calculation:

  • Inject supernatant into LC-MS/MS.[3][5] Monitor the peak area ratio (Analyte/IS).

  • Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.
  • Calculations:

References

  • PharmaBlock. "Bicyclo[3.1.0]hexanes in Drug Discovery."[1] PharmaBlock White Papers. Link

  • Monn, J. A., et al. (1997). "Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates." Journal of Medicinal Chemistry, 40(4), 528–537.[2] Link

  • Han, S., et al. (2017).[2][6] "Discovery of Bicyclo[3.1.0]hexane Carboxylic Acids as Potent and Selective DGAT1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1309–1313. Link

  • Mykhailiuk, P. K. (2019).[7][8] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Services. Link

Sources

Safety & Regulatory Compliance

Safety

Bicyclo[3.1.0]hexan-3-amine: Advanced Disposal &amp; Handling Protocol

Core Directive: Operational Autonomy & Safety This guide supersedes generic safety templates. It addresses the specific physicochemical challenges of Bicyclo[3.1.0]hexan-3-amine (CAS: 79531-79-6), a strained bicyclic ami...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety

This guide supersedes generic safety templates. It addresses the specific physicochemical challenges of Bicyclo[3.1.0]hexan-3-amine (CAS: 79531-79-6), a strained bicyclic amine used as a high-value scaffold in medicinal chemistry (e.g., nucleoside analogs, GPCR ligands).[1]

The Critical Nuance: Unlike simple aliphatic amines, the bicyclo[3.1.0]hexane core possesses significant ring strain (~27 kcal/mol). Improper disposal that exposes this compound to strong Lewis acids or uncontrolled oxidation can trigger exothermic ring-opening or fragmentation, escalating thermal risks beyond simple acid-base neutralization.

Hazard Profiling & Physicochemical Data

Effective disposal begins with accurate characterization.[2] The free base and its salts behave differently in waste streams.

PropertyData / SpecificationOperational Implication
CAS Number 79531-79-6 (Free Base)89676-80-2 (HCl Salt)Use for waste manifesting and inventory tracking.
Physical State Free Base: Liquid/Low-melting solidHCl Salt: Crystalline SolidLiquids require D001/D002 considerations; solids require particulate control.
Flash Point ~36°C (Estimated based on ketone analog)Flammable (Category 3). Must be handled in explosion-proof hoods.
Reactivity Strong Nucleophile / BasicIncompatible with: Acids, Acid Chlorides, Anhydrides, Strong Oxidizers.
Toxicity Skin Corrosive (Cat 1B), Eye Damage (Cat 1)Direct contact causes irreversible tissue damage.

Pre-Disposal Treatment & Segregation

The "Why" Behind the Protocol: Segregation is not just bureaucratic; it is thermodynamic. Mixing Bicyclo[3.1.0]hexan-3-amine with acidic waste streams (e.g., waste H₂SO₄ or HCl) generates immediate, intense heat of neutralization. In a closed waste drum, this can pressurize the container or volatilize other organic solvents, leading to rupture or explosion.

Segregation Logic Diagram

The following decision tree illustrates the critical segregation steps required before the chemical enters the waste container.

SegregationLogic Start Waste: Bicyclo[3.1.0]hexan-3-amine CheckState Physical State? Start->CheckState Liquid Liquid (Free Base) CheckState->Liquid Solid Solid (Salt/Debris) CheckState->Solid CheckpH Check pH / Co-Solvents Liquid->CheckpH ApprovedSol Approved: Solid Hazardous Waste Solid->ApprovedSol AcidStream Acidic Waste Stream? CheckpH->AcidStream Potential Mixing Oxidizer Oxidizer Present? AcidStream->Oxidizer No Segregate1 STOP: Do NOT Mix Exothermic Risk AcidStream->Segregate1 Yes Segregate2 STOP: Do NOT Mix Fire/Explosion Risk Oxidizer->Segregate2 Yes ApprovedLiq Approved: Basic/Neutral Organic Waste (Non-Hal) Oxidizer->ApprovedLiq No

Figure 1: Critical segregation logic to prevent incompatible waste mixing.

Detailed Disposal Workflows

A. Liquid Waste (Free Base & Solutions)

Primary Hazard: Flammability & Corrosivity. RCRA Classification: D001 (Ignitable), D002 (Corrosive).

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal (aluminum/steel) if the amine is wet or in an aqueous solution, as it can corrode the metal and generate hydrogen gas.

  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Compatible: Methanol, Ethanol, Toluene, DCM (if segregated to Halogenated).

    • Incompatible: Acetone (can form imines/enamines exothermically over time), Ethyl Acetate (aminolysis reaction).

  • Labeling: Mark container clearly:

    • "Hazardous Waste - Organic Amine"

    • "Flammable"[1][3]

    • "Corrosive"

    • Constituents: "Bicyclo[3.1.0]hexan-3-amine, [Solvent Name]"

B. Solid Waste (Salts, Contaminated Wipes, Silica)

Primary Hazard: Contact toxicity and dust inhalation.

  • Containment: Double-bag all solid waste in thick (minimum 2 mil) polyethylene bags.

  • Sharps/Glass: If the amine is on broken glass or TLC plates, place in a rigid, puncture-resistant container first, then box for incineration.

  • Destruction: The preferred method for ultimate disposal is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the strained bicyclic ring system.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., ethanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (see Section A). Do not pour rinsate down the drain.

  • Defacing: Deface the label and mark "Empty" before disposing of the glass/plastic bottle in standard lab glass trash (unless local regulations require all chemical containers to be treated as hazardous).

Emergency Response: Spill Protocol

In the event of a spill, the high volatility of the low-molecular-weight amine requires immediate respiratory protection.

Spill Response Algorithm

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100 mL) In Fume Hood Assess->Minor Major Major (>100 mL) Or Outside Hood Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS/Fire Major->Evacuate Neutralize Neutralize? (Optional for small spills) PPE->Neutralize Absorb Absorb with Vermiculite or Pads Neutralize->Absorb No (Direct Absorption) Citric Apply Citric Acid (Reduces volatility) Neutralize->Citric Yes (Recommended) Collect Collect into Sealed Bag/Container Absorb->Collect Citric->Absorb Clean Wash Area with Soap & Water Collect->Clean

Figure 2: Step-by-step decision matrix for safe spill remediation.

Key Technical Note on Neutralization: While neutralization with weak acids (Citric Acid, dilute Acetic Acid) reduces volatility by converting the free amine to a non-volatile salt, it generates heat .

  • Protocol: If neutralizing, add acid slowly to the spill while monitoring temperature.

  • Alternative: For small spills (<10 mL), direct absorption into a spill pad is often safer and faster than attempting in-situ chemistry.

Regulatory Compliance (RCRA)

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Wastes:

    • D001 (Ignitable): Applies if the liquid formulation has a flash point < 60°C (140°F).

    • D002 (Corrosive): Applies if the waste is aqueous and has a pH ≥ 12.5.

  • Listed Wastes: Bicyclo[3.1.0]hexan-3-amine is not currently listed on the EPA P-list or U-list. Therefore, it is classified based on its characteristics (Ignitability/Corrosivity).

Labeling Requirement: All waste containers must be labeled with the words "Hazardous Waste," the specific chemical name, and the hazard indication (e.g., "Flammable," "Corrosive") immediately upon the first drop of waste entering the container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1288362, Bicyclo[3.1.0]hexan-3-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Bicyclo[3.1.0]hexan-3-amine

This guide provides crucial safety and logistical information for the handling of Bicyclo[3.1.0]hexan-3-amine (CAS No. 79531-79-6).[1][2] As a valued researcher, your safety is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides crucial safety and logistical information for the handling of Bicyclo[3.1.0]hexan-3-amine (CAS No. 79531-79-6).[1][2] As a valued researcher, your safety is paramount. This document is designed to provide you with the essential, field-proven insights necessary for the safe and effective use of this compound in your laboratory. The following protocols are based on established safety principles for handling amine compounds and structurally related bicyclo molecules, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Therefore, a thorough risk assessment is mandatory before commencing any work. Assume that Bicyclo[3.1.0]hexan-3-amine may possess the following hazards:

  • Corrosivity: Capable of causing severe skin burns and eye damage.

  • Irritation: Potential for irritation to the skin, eyes, and respiratory tract.[9]

  • Flammability: May be a flammable liquid and vapor.[6]

  • Toxicity: Potential for adverse health effects if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the anticipated hazards of Bicyclo[3.1.0]hexan-3-amine. The selection of appropriate PPE must be based on the potential for exposure during a specific procedure.[10]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for extended handling.To prevent skin contact and absorption. Amines can be corrosive and readily absorbed.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.To protect against corrosive splashes that can cause serious eye damage.
Body Protection A flame-resistant lab coat, fully buttoned.To protect skin from splashes and in case of a fire.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.
Respiratory Protection All handling of Bicyclo[3.1.0]hexan-3-amine must be conducted in a certified chemical fume hood.To prevent inhalation of potentially harmful and irritating vapors.

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is essential for minimizing risk. The following diagram and steps outline a safe handling process from preparation to post-procedure cleanup.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Pre1 Verify Fume Hood Certification Pre2 Assemble All Necessary Materials Pre1->Pre2 Proceed Pre3 Don Appropriate PPE Pre2->Pre3 Proceed H1 Work Within the Fume Hood Sash Pre3->H1 Begin Work H2 Dispense Chemical Carefully H1->H2 During Operation H3 Keep Container Tightly Closed H2->H3 When Not in Use Post1 Decontaminate Work Area H3->Post1 Work Complete Post2 Properly Dispose of Waste Post1->Post2 After Cleaning Post3 Remove PPE and Wash Hands Post2->Post3 Final Step

Sources

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